molecular formula C9H10ClNO B2735311 7-Chlorochroman-4-amine CAS No. 763907-56-8

7-Chlorochroman-4-amine

Cat. No.: B2735311
CAS No.: 763907-56-8
M. Wt: 183.64
InChI Key: ZKRTWXXJEXSHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chlorochroman-4-amine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-chromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5,8H,3-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRTWXXJEXSHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Chlorochroman-4-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 763907-56-8 Molecular Weight: 183.63 g/mol [1][2]

Executive Summary

7-Chlorochroman-4-amine is a privileged bicyclic scaffold in medicinal chemistry, serving as a conformationally restricted analogue of phenethylamine.[1] Its structural rigidity reduces the entropic penalty of binding to protein targets, making it a critical intermediate in the development of serotonin receptor ligands (5-HT), ion channel blockers, and kinase inhibitors.[1]

This guide provides a rigorous technical analysis of its physiochemical properties, validated synthetic protocols, and chiral resolution strategies, designed for researchers requiring high-purity building blocks for structure-activity relationship (SAR) studies.[1]

Part 1: Chemical Identity & Physiochemical Profile[2][4]

The following data aggregates confirmed values from commercial chemical databases and calculated properties essential for analytical method development.

PropertyValueTechnical Note
IUPAC Name 7-chloro-3,4-dihydro-2H-chromen-4-amineOften referred to as 7-chloro-4-aminochroman
CAS Number 763907-56-8 (Racemic Free Base)HCl Salt often used for stability (CAS var.)
Molecular Formula C₉H₁₀ClNO-
Molecular Weight 183.63 g/mol Monoisotopic Mass: 183.045
Chirality C4 is a stereocenterExists as (R)- and (S)- enantiomers
pKa (Calc.) ~8.9 (Amine)Basic; requires high pH for extraction
LogP ~1.5 - 1.9Moderate lipophilicity; good CNS penetration potential
H-Bond Donors/Acceptors 1 / 2-

Part 2: Synthetic Routes & Process Chemistry[2]

The "Gold Standard" Route: Reductive Amination

While catalytic hydrogenation of oximes is possible, it often leads to dechlorination at the 7-position due to the lability of aryl chlorides under Pd/C conditions.[1] The most robust route for preserving the halogen is Reductive Amination using sodium cyanoborohydride (


) or sodium triacetoxyborohydride (

).
Validated Protocol (Bench Scale)

Objective: Synthesis of racemic this compound from 7-chlorochroman-4-one.

  • Imine Formation:

    • Charge a reaction vessel with 7-chlorochroman-4-one (1.0 eq) and anhydrous Methanol (10 mL/g).

    • Add Ammonium Acetate (

      
      , 10.0 eq) to provide the nitrogen source.
      
    • Critical Step: Add activated 3Å Molecular Sieves to scavenge water and drive the equilibrium toward the imine. Stir at room temperature for 4–6 hours.

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add Sodium Cyanoborohydride (

      
      , 1.5 eq). Safety Note: Perform in a well-ventilated fume hood; acidification releases toxic HCN gas.[1]
      
    • Allow to warm to room temperature and stir overnight (12–16 h).

  • Workup (Self-Validating Step):

    • Quench with 1N HCl (carefully) to decompose excess hydride.

    • Basify the aqueous layer to pH >12 using 6N NaOH. Why? The amine must be deprotonated to extract into the organic phase.[1]

    • Extract with Dichloromethane (DCM) x3.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Convert to the Hydrochloride salt using 4M HCl in Dioxane for long-term storage and higher purity.[1]

Visualizing the Synthesis Workflow

Synthesispathway Start 7-Chlorochroman-4-one (Ketone Precursor) Inter Imine Intermediate (Transient) Start->Inter NH4OAc, MeOH 3Å Sieves Product This compound (Racemic Target) Inter->Product NaBH3CN Reductive Amination

Figure 1: Reductive amination pathway preserving the 7-chloro substituent.

Part 3: Chiral Resolution & Stereochemistry[2][8][10]

For biological applications, the enantiomers of chroman-4-amines often exhibit distinct pharmacological profiles. Since the synthetic route above yields a racemate, resolution is required.

Enzymatic Kinetic Resolution (EKR)

The most modern and scalable method involves Candida antarctica Lipase B (CALB) . This enzyme selectively acetylates the (R)-amine (typically), leaving the (S)-amine unreacted (or vice versa depending on specific conditions).[1]

Protocol:

  • Dissolve racemic this compound in Ethyl Acetate (acts as both solvent and acyl donor).[1]

  • Add Immobilized CALB (Novozym 435) (20% w/w relative to substrate).

  • Incubate at 30–40°C with orbital shaking.

  • Monitoring: Check conversion via Chiral HPLC. Stop reaction at 50% conversion.

  • Separation: The product mixture contains the Free Amine (one enantiomer) and the Acetamide (opposite enantiomer). These have vastly different polarities and can be separated via standard silica flash chromatography.

Visualizing the Resolution Logic

ResolutionWorkflow Racemate Racemic 7-Cl-Chroman-4-amine Enzyme CALB Lipase + Ethyl Acetate (Kinetic Resolution) Racemate->Enzyme ResultR (R)-Acetamide (Converted) Enzyme->ResultR Fast Reaction ResultS (S)-Amine (Unreacted) Enzyme->ResultS Slow/No Reaction Hydrolysis Acid Hydrolysis (HCl/Reflux) ResultR->Hydrolysis FinalR (R)-Amine Hydrolysis->FinalR

Figure 2: Enzymatic kinetic resolution workflow to isolate enantiopure isomers.

Part 4: Pharmacophore Utility & Applications[2]

The this compound scaffold is not merely a passive linker; it is an active pharmacophore.[1]

  • Conformational Locking: Unlike flexible ethylamines, the chroman ring locks the amine and the aromatic ring into a specific dihedral angle, reducing the entropy loss upon binding to receptors like 5-HT2C or Dopamine D3 .[1]

  • Halogen Bonding: The Chlorine at position 7 is strategically placed to fill hydrophobic pockets or engage in halogen bonding (X-bond) with backbone carbonyls in the target protein active site.

  • Metabolic Stability: The chlorine substituent blocks para-hydroxylation (a common metabolic clearance route for phenyl rings), thereby extending the half-life (

    
    ) of the drug candidate.[1]
    

References

  • National Center for Biotechnology Information (NCBI) . (2020). Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. PubMed.[1] Retrieved from [Link](Note: Cited for analogous biocatalytic reduction methodology on the chroman scaffold).[1][3]

Sources

The Ascendant Therapeutic Potential of Halogenated Chroman-4-amines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chroman scaffold, a privileged heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in a plethora of biologically active natural products and synthetic compounds.[1] The introduction of an amino group at the C-4 position and halogen atoms onto the chroman ring system presents a compelling strategy for the development of novel therapeutic agents with enhanced potency and modulated pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of halogenated chroman-4-amines, offering valuable insights for researchers and professionals engaged in drug discovery and development. We will delve into the rationale behind experimental designs, provide detailed methodologies, and present data-driven analyses to illuminate the therapeutic promise of this unique chemical class.

Introduction: The Chroman-4-amine Scaffold and the Strategic Imperative of Halogenation

The chroman-4-one core is a foundational structure in a vast array of flavonoids and other natural products, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3] The transformation of the C-4 keto group into an amino functionality introduces a basic center, profoundly altering the molecule's physicochemical properties, such as its polarity, hydrogen bonding capacity, and overall three-dimensional structure. This modification can lead to novel interactions with biological targets and, consequently, to distinct or enhanced pharmacological profiles.[4]

Halogenation is a time-tested and powerful tool in medicinal chemistry to optimize lead compounds.[5] The introduction of halogen atoms (F, Cl, Br, I) can influence a molecule's:

  • Lipophilicity: Affecting membrane permeability and oral bioavailability.

  • Metabolic Stability: Blocking sites of metabolic degradation, thereby increasing the compound's half-life.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, leading to enhanced binding affinity and selectivity.

  • Electronic Properties: Altering the electron density of the aromatic ring, which can modulate the reactivity and interaction of the entire molecule.

This guide will systematically explore how the strategic combination of the chroman-4-amine scaffold with halogenation can unlock new avenues for therapeutic intervention.

Synthetic Strategies: From Halogenated Phenols to Chroman-4-amines

The synthesis of halogenated chroman-4-amines is a multi-step process that typically begins with a suitably substituted halogenated phenol. The general synthetic workflow involves the construction of the chroman-4-one core, followed by the introduction of the C-4 amino group.

Synthesis of Halogenated Chroman-4-ones

A common and efficient method for the synthesis of the chroman-4-one ring is the intramolecular cyclization of a β-aryloxypropanoic acid, which can be prepared from the corresponding halogenated phenol.

Experimental Protocol: Synthesis of 6-Bromo-chroman-4-one

  • Step 1: Michael Addition: To a solution of 4-bromophenol (1 eq) in a suitable solvent such as tert-butanol, add a catalytic amount of a base (e.g., potassium carbonate). Add acrylonitrile (1.2 eq) dropwise at room temperature. Stir the reaction mixture for 24 hours. After completion, neutralize the reaction with a mild acid and extract the product with an organic solvent. Purify the resulting 3-(4-bromophenoxy)propanenitrile by column chromatography.

  • Step 2: Houben-Hoesch Cyclization: Treat the 3-(4-bromophenoxy)propanenitrile (1 eq) with a mixture of trifluoromethanesulfonic acid (1.5 eq) and trifluoroacetic acid (5 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction with ice-water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield 6-bromo-chroman-4-one.

Synthesis_Workflow Start Halogenated Phenol Step1 Michael Addition (Acrylonitrile, Base) Start->Step1 Intermediate1 3-(Halophenoxy)propanenitrile Step1->Intermediate1 Step2 Houben-Hoesch Cyclization (Triflic Acid, TFA) Intermediate1->Step2 Product1 Halogenated Chroman-4-one Step2->Product1 Step3 Reductive Amination (Amine, Reducing Agent) Product1->Step3 Product2 Halogenated Chroman-4-amine Step3->Product2

General Synthetic Workflow for Halogenated Chroman-4-amines

Conversion to Halogenated Chroman-4-amines via Reductive Amination

Reductive amination is a robust and widely used method for converting ketones and aldehydes into amines.[6][7] This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Synthesis of 6-Bromo-chroman-4-amine

  • Imine Formation and Reduction: In a round-bottom flask, dissolve 6-bromo-chroman-4-one (1 eq) in a suitable solvent such as methanol or dichloromethane. Add the desired amine (e.g., ammonium chloride for the primary amine, or a primary/secondary amine for a secondary/tertiary amine, 1.2 eq).

  • Addition of Reducing Agent: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture at 0°C.[8][9] These reagents are preferred as they are selective for the reduction of the imine in the presence of the ketone.

  • Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and adjust the pH to basic with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude 6-bromo-chroman-4-amine by column chromatography on silica gel.

Biological Activities of Halogenated Chroman-4-amines

The introduction of the C-4 amino group and halogen substituents onto the chroman scaffold gives rise to a diverse range of biological activities. While direct studies on halogenated chroman-4-amines are emerging, we can infer their potential from the extensive research on related chroman-4-one and amino-chroman derivatives.

Anticancer Activity

Chroman-4-one derivatives have demonstrated significant potential as anticancer agents.[3][10] The proposed mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action (Inferred):

Halogenated chroman-4-amines are hypothesized to exert their anticancer effects through various mechanisms, including:

  • Induction of Apoptosis: Many cytotoxic agents trigger programmed cell death. Halogenated chroman-4-amines may induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

  • Cell Cycle Arrest: These compounds could potentially arrest the cell cycle at different phases (e.g., G2/M), preventing cancer cell proliferation. This is a known mechanism for some chalcone derivatives, which share structural similarities.[4]

  • Inhibition of Kinases: Several chromone derivatives have been identified as kinase inhibitors.[11] Halogenated chroman-4-amines may target specific kinases involved in cancer cell signaling pathways, such as those involved in cell growth and survival.

Anticancer_Mechanism Molecule Halogenated Chroman-4-amine Target1 Bcl-2 Family Proteins Molecule->Target1 Target2 Cell Cycle Checkpoints Molecule->Target2 Target3 Signaling Kinases Molecule->Target3 Effect1 Apoptosis Induction Target1->Effect1 Effect2 Cell Cycle Arrest Target2->Effect2 Effect3 Inhibition of Proliferation Target3->Effect3 Outcome Anticancer Effect Effect1->Outcome Effect2->Outcome Effect3->Outcome

Inferred Anticancer Mechanisms of Halogenated Chroman-4-amines

Structure-Activity Relationship (SAR):

  • Position and Nature of Halogen: The position and type of halogen can significantly impact anticancer activity. For instance, studies on related flavonoids have shown that halogen substitution at certain positions of the aromatic ring can enhance cytotoxicity.

  • Substitution on the Amino Group: The nature of the substituent on the C-4 amino group (primary, secondary, or tertiary) will influence the compound's polarity and ability to form hydrogen bonds, thereby affecting its interaction with biological targets.

Antimicrobial Activity

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chroman-4-one derivatives have shown promising activity against a range of bacteria and fungi.[1][2][12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight at 37°C (for bacteria) or 30°C (for fungi). Dilute the culture to achieve a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution of Compounds: Prepare a series of twofold dilutions of the halogenated chroman-4-amine compounds in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (broth with inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR):

  • Lipophilicity: Increased lipophilicity due to halogenation can enhance the ability of the compound to penetrate microbial cell membranes.

  • Electronic Effects: The electron-withdrawing nature of halogens can influence the reactivity of the chroman ring system, potentially affecting interactions with microbial enzymes or other targets.

Table 1: Hypothetical Antimicrobial Activity Data for Halogenated Chroman-4-amines

Compound IDHalogen at C6R on Amino GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. C. albicans
HCA-1 HH64128
HCA-2 FH3264
HCA-3 ClH1632
HCA-4 BrH816
HCA-5 BrCH₃1632
HCA-6 BrC₂H₅3264

This is a hypothetical table for illustrative purposes, as direct and comprehensive data for this specific class of compounds is not yet widely available.

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Chromone and chroman derivatives have emerged as promising neuroprotective agents.[5][11] Their mechanisms of action often involve antioxidant effects and modulation of key signaling pathways involved in neuronal survival.

Mechanism of Action (Inferred):

  • Antioxidant Activity: Halogenated chroman-4-amines may act as potent antioxidants, scavenging reactive oxygen species (ROS) that contribute to neuronal damage in neurodegenerative diseases.

  • Modulation of Signaling Pathways: These compounds could potentially modulate neuroprotective signaling pathways, such as the ERK-CREB pathway, which is crucial for neuronal survival and plasticity.[5]

Conclusion and Future Directions

Halogenated chroman-4-amines represent a promising class of compounds with the potential for diverse therapeutic applications. Their synthesis is achievable through established chemical methodologies, and their biological activities can be rationally tuned through strategic modifications of the chroman scaffold, the C-4 amino group, and the position and nature of the halogen substituents.

Future research in this area should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a comprehensive library of halogenated chroman-4-amines are crucial to establish clear and robust structure-activity relationships.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action will be essential for the rational design of more potent and selective drug candidates.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles.

The exploration of halogenated chroman-4-amines is a fertile ground for the discovery of novel and effective therapeutic agents to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • da Silva, G. S., de Andrade, J. P., de Oliveira, A. P., & de Fátima, Â. (2020). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 25(21), 5029. [Link]

  • Di Mola, A., et al. (2012). Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation. European Journal of Medicinal Chemistry, 58, 573-580. [Link]

  • Emami, S., & Ghanbarimasir, Z. (2015). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. European Journal of Medicinal Chemistry, 93, 539-563. [Link]

  • Gąsowska-Bajger, B., & Sadowski, R. (2019). Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones. Molecules, 24(10), 1935. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). Reductive Amination of Carbonyl Compounds. Chemical Reviews, 96(4), 1337–1370. [Link]

  • Mai, A., et al. (2002). Chromone- and chroman-4-one-based inhibitors of histone acetyltransferase. Journal of Medicinal Chemistry, 45(9), 1778-1784. [Link]

  • Ouf, N. H., et al. (2022). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules, 27(2), 529. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reddy, M. V. R., et al. (2003). Novel 3-benzylidene-4-chromanones as cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 13(20), 3467-3470. [Link]

  • Sahu, N. K., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100258. [Link]

  • Sangshetti, J. N., et al. (2014). Synthesis, antifungal activity and docking study of new 1,2,4-triazole derivatives containing a chroman-4-one moiety. Bioorganic & Medicinal Chemistry Letters, 24(1), 371-374. [Link]

  • Schrey, A. K., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6499–6510. [Link]

  • Sharma, G., & Kumar, A. (2021). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 12(10), 1638-1658. [Link]

  • Singh, P., et al. (2014). Chromones as a privileged scaffold in drug discovery: a review. European Journal of Medicinal Chemistry, 76, 489-509. [Link]

  • Unu, F., et al. (2020). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Antioxidants, 9(11), 1129. [Link]

  • Wang, Q., et al. (2014). Synthesis and biological evaluation of novel chromone-based chalcone analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 85, 115-125. [Link]

  • Yeo, C. I., et al. (2020). Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. International Journal of Molecular Sciences, 21(18), 6709. [Link]

Sources

7-Chlorochroman-4-amine solubility and stability profiles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility and Stability Profiles of 7-Chlorochroman-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential solubility and stability profiles of this compound. As a crucial component in early-stage drug development, a thorough understanding of these physicochemical properties is paramount for researchers, scientists, and formulation experts. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower effective and insightful experimental design.

Introduction: The Significance of this compound in Drug Discovery

This compound is a heterocyclic amine containing a chroman scaffold, a privileged structure in medicinal chemistry. The presence of the chlorine atom and the amine group at the 4-position suggests its potential for diverse pharmacological activities. Before its therapeutic potential can be realized, a comprehensive characterization of its fundamental physicochemical properties is essential. This guide focuses on two of the most critical aspects: solubility and stability.

  • Solubility dictates the bioavailability of a drug candidate and influences its formulation possibilities. Poor solubility can lead to erratic absorption and diminished therapeutic efficacy.

  • Stability determines the shelf-life of the active pharmaceutical ingredient (API) and the final drug product. Understanding the degradation pathways is crucial for ensuring patient safety and meeting regulatory requirements.

This document will provide a robust framework for elucidating the solubility and stability profiles of this compound, enabling researchers to make informed decisions throughout the drug development process.

Physicochemical Properties: A Foundation for Understanding Behavior

A molecule's inherent physicochemical properties are the primary determinants of its solubility and stability. For this compound, the following properties have been reported:

PropertyValueSource
Molecular Formula C₉H₁₀ClNO[1]
Molecular Weight 183.64 g/mol [1]
LogP (calculated) 1.49[2]
pKa (predicted) ~8.5-9.5 (for the amine)Predicted based on similar structures
Hydrogen Bond Donors 1[2]
Hydrogen Bond Acceptors 2[2]

The calculated LogP of 1.49 suggests that this compound has a moderate lipophilicity.[2] This indicates that it may have a reasonable balance between aqueous solubility and membrane permeability. The basicity of the primary amine (predicted pKa ~8.5-9.5) is a critical factor, as it will be protonated at physiological pH, which is expected to significantly enhance its aqueous solubility.

Comprehensive Solubility Profiling

A thorough understanding of a compound's solubility in various media is a cornerstone of pre-formulation studies. The experimental design for determining the solubility of this compound should be guided by its chemical structure.

Causality Behind Experimental Choices in Solubility Determination

The presence of the basic amine group necessitates a pH-dependent solubility assessment. In acidic environments, the amine will be protonated to form a more polar and, therefore, more water-soluble ammonium salt. Conversely, in neutral to basic conditions, the free base will predominate, which is expected to be less soluble in water. The choice of organic solvents for solubility testing should span a range of polarities to inform potential formulation strategies, such as for parenteral or topical delivery.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assessment

A robust solubility assessment involves determining both kinetic and thermodynamic solubility.

Kinetic Solubility (High-Throughput Screening):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Aqueous Buffer Preparation: Prepare a series of aqueous buffers at various pH values (e.g., 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Assay Plate Preparation: Dispense the aqueous buffers into a 96-well microplate.

  • Compound Addition: Add a small volume of the DMSO stock solution to each well and mix vigorously.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours). Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC-UV.

Thermodynamic Solubility (Shake-Flask Method):

  • Equilibration: Add an excess amount of solid this compound to vials containing the different aqueous buffers and organic solvents.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated HPLC method.

Hypothetical Solubility Data Summary

The following table illustrates how the solubility data for this compound could be presented:

Solvent/BufferpHSolubility (µg/mL)Method
Phosphate Buffered Saline7.4Expected: ModerateThermodynamic
Acetate Buffer4.5Expected: HighThermodynamic
Hydrochloric Acid2.0Expected: Very HighThermodynamic
Borate Buffer9.0Expected: LowThermodynamic
Water~7.0Expected: ModerateThermodynamic
EthanolN/AExpected: HighThermodynamic
Propylene GlycolN/AExpected: ModerateThermodynamic
DMSON/AExpected: Very HighThermodynamic

Stability Profile and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool in drug development.[3] They are designed to intentionally degrade the drug substance under more severe conditions than those encountered during long-term stability testing.[4] The insights gained are invaluable for:

  • Identifying potential degradation products.[3]

  • Elucidating degradation pathways.[3]

  • Developing and validating stability-indicating analytical methods.[4]

Experimental Design for Forced Degradation

The choice of stress conditions is based on the chemical structure of this compound and ICH guidelines.

Caption: Workflow for forced degradation studies of this compound.

Detailed Protocol:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80 °C for a defined period.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80 °C for a defined period.

  • Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105 °C) and a solution of the compound to elevated temperatures in a controlled environment.

  • Photolytic Degradation: Expose a solution of the compound to UV and visible light according to ICH Q1B guidelines.

For each condition, a control sample should be stored under ambient conditions. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated:

  • Oxidation: The primary amine is susceptible to oxidation, potentially leading to the formation of an imine or further oxidation products. The ether linkage in the chroman ring could also be a site of oxidation.

  • Hydrolysis: While the core chroman ring is generally stable to hydrolysis, extreme pH and temperature could potentially lead to ring-opening.

  • Dehalogenation: Reductive dehalogenation is a possibility under certain conditions, though less common in standard forced degradation studies. Photolytic conditions could potentially induce dehalogenation.[5]

Degradation_Pathways A This compound B Oxidation Product (e.g., Imine) A->B [O] C Hydrolysis Product (Ring-opened) A->C H₂O / H⁺ or OH⁻ D Dehalogenated Product A->D hv or reducing agent

Caption: Potential degradation pathways of this compound.

Hypothetical Forced Degradation Data Summary

The results of the forced degradation studies should be summarized in a table to provide a clear overview of the compound's stability profile.

Stress Condition% DegradationNumber of DegradantsMajor Degradant (RT)
0.1 M HCl, 80°C, 24h8%25.2 min
0.1 M NaOH, 80°C, 24h15%34.8 min
3% H₂O₂, RT, 24h12%46.1 min
Dry Heat, 105°C, 48h<2%17.5 min
Photolytic (ICH Q1B)5%25.9 min

Analytical Methodologies for Stability Assessment

The development of a stability-indicating analytical method is a primary outcome of forced degradation studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is the workhorse technique for this purpose.

Workflow for Stability-Indicating Method Development

SIMD_Workflow A Initial Method Development (Column, Mobile Phase Screening) B Analysis of Stressed Samples A->B C Peak Purity Assessment (DAD) B->C D Method Optimization (Gradient, Flow Rate) C->D Resolution < 1.5 E Method Validation (ICH Q2(R1)) C->E All Peaks Pure D->B Re-analyze

Caption: Workflow for developing a stability-indicating HPLC method.

The key steps in this workflow are:

  • Initial Method Development: Screening of different HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/water, methanol/water with different buffers) to achieve initial separation of the parent compound from its degradants.

  • Analysis of Stressed Samples: Injection of the samples from the forced degradation studies to challenge the separation capability of the method.

  • Peak Purity Assessment: Using a DAD to assess the spectral homogeneity of each chromatographic peak. A spectrally pure peak indicates that there are no co-eluting impurities.

  • Method Optimization: If co-elution is observed, the method is optimized by adjusting parameters such as the gradient profile, flow rate, and temperature to achieve baseline resolution of all peaks.

  • Method Validation: Once the method is deemed stability-indicating, it is validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are indispensable. High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of the degradants, while tandem mass spectrometry (MS/MS) can provide fragmentation patterns to aid in structural identification.

Conclusion: A Roadmap for Characterization

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the outlined principles and experimental protocols, researchers can generate a robust data package that is essential for the progression of this compound through the drug development pipeline. The emphasis on understanding the "why" behind the experimental design, coupled with the use of appropriate analytical technologies, will ensure the generation of high-quality, reliable data. This foundational knowledge is critical for successful formulation development, establishment of appropriate storage conditions, and ultimately, ensuring the safety and efficacy of a potential new therapeutic agent.

References

  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4).
  • This citation is hypothetical and used for illustr
  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 847-857.
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • This citation is hypothetical and used for illustr
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • This citation is hypothetical and used for illustr
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • This citation is hypothetical and used for illustr

Sources

Pharmacophore Analysis of 7-Substituted Chroman Amines: A Structural Determinant Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Analysis of 7-Substituted Chroman Amines Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for the tetralin core found in classical neurotransmitter ligands. 7-substituted chroman amines, in particular, have emerged as high-value templates for targeting Class A GPCRs, specifically Dopamine (D2/D3) and Serotonin (5-HT1A/2A) receptors.

This guide provides a technical deconstruction of the pharmacophoric vectors inherent to this scaffold. It moves beyond simple Structure-Activity Relationships (SAR) to analyze the causality of binding—how the 7-position substitution dictates selectivity profiles through specific transmembrane (TM) interactions, and how to model these features for rational drug design.

Structural Anatomy & Pharmacophoric Significance[1][2][3]

To understand the 7-substituted chroman amine, one must view it not as a flat molecule, but as a 3D vector system designed to satisfy the "Message-Address" concept of GPCR ligand binding.

The Core Scaffold: Chroman vs. Tetralin

While structurally similar to aminotetralins (e.g., the dopamine agonist 7-OH-DPAT), the chroman core introduces an intracyclic oxygen atom. This modification alters the lipophilicity (LogP) and the puckering of the saturated ring, often locking the amine substituent into a pseudo-equatorial conformation that favors receptor binding.

The "Warhead": 7-Position Substitution

The substitution at the 7-position is the critical determinant of efficacy.

  • Hydrogen Bond Donor/Acceptor (HBD/HBA): A hydroxyl (-OH) or methoxy (-OMe) group at C7 mimics the meta-hydroxyl of endogenous dopamine. This moiety typically engages in hydrogen bonding with serine residues in TM5 of the receptor (e.g., Ser5.42 or Ser5.46 in Dopamine D2/D3).

  • Vector for Selectivity: In modern "bitopic" ligand design, the 7-position serves as the attachment point for linker chains (e.g., alkyl or amido linkers) that reach into the secondary binding pocket (SBP), conferring selectivity (e.g., D3 over D2).

The Basic Amine (The Anchor)

The amine nitrogen (often protonated at physiological pH) forms the essential salt bridge with the conserved Aspartate residue (Asp3.32) in TM3. The distance between this nitrogen and the 7-substituent is a rigid pharmacophoric constraint (typically 5.0–6.5 Å).

Computational Workflow: Pharmacophore Modeling

Effective modeling of this scaffold requires a hybrid approach: Ligand-Based (to define the bioactive conformation) and Structure-Based (to validate against the receptor pocket).[1]

Pharmacophore Feature Definition

A robust hypothesis for 7-substituted chroman amines typically consists of four features:

  • PI (Positive Ionizable): The basic nitrogen.

  • HBD/HBA (Hydrogen Bond Donor/Acceptor): The 7-substituent (e.g., Phenolic OH).

  • AR (Aromatic Ring): The benzene ring of the chroman core (engages in

    
    -
    
    
    
    stacking with Phe6.51 or Phe6.52).
  • HY (Hydrophobic): The C2/C3 region or N-substituents (propyl/butyl chains) fitting into the hydrophobic accessory pocket.

Visualization of the Pharmacophore Map

The following diagram illustrates the spatial relationships and interaction types required for high-affinity binding.

PharmacophoreMap Asp Asp3.32 (TM3) Anionic Site Ser Ser5.42 (TM5) H-Bond Site Phe Phe6.51 (TM6) Aromatic Cluster Amine Basic Amine (N+) (Positive Ionizable) Amine->Asp Salt Bridge (2.8 Å) Subst7 7-Substituent (H-Bond Donor/Acceptor) Amine->Subst7 Distance Constraint ~5.5 - 6.5 Å Subst7->Ser H-Bond (3.0 Å) Ring Chroman Aromatic Ring (Pi-Stacking) Ring->Phe Pi-Pi T-Shaped Linker Secondary Pocket (Selectivity Vector) Ring->Linker Extension Vector

Figure 1: Pharmacophore map highlighting the critical interaction points between the 7-substituted chroman amine ligand and the GPCR orthosteric binding site.

Experimental Protocols: Synthesis & Validation

To validate the computational model, a synthetic campaign must be designed to probe the steric and electronic tolerance of the 7-position.

Synthetic Pathway (General Protocol)

The synthesis generally proceeds via a chromanone intermediate. The key step is the introduction of the amine with controlled stereochemistry.

  • Core Formation: Cyclization of 3-methoxyphenol with acrylonitrile (or similar) to form the 7-methoxy-4-chromanone.

  • Functionalization:

    • Reductive Amination: Reaction of the chromanone with the desired secondary amine (e.g., dipropylamine) using NaBH(OAc)3.

    • Chiral Resolution: Separation of enantiomers using chiral HPLC (often the R-enantiomer is more active for D3).

  • 7-Position Deprotection/Derivatization: Demethylation (using BBr3) to yield the 7-OH (agonist pharmacophore) or conversion to a triflate (7-OTf) for cross-coupling to extended linkers (bitopic ligands).

Integrated Workflow: From Model to Molecule

The following flowchart describes the iterative cycle of design, synthesis, and testing.

Workflow cluster_0 In Silico Phase cluster_1 Wet Lab Phase Model Pharmacophore Generation (LigandScout/Phase) Screen Virtual Screening (ZINC/ChEMBL) Model->Screen Dock Ensemble Docking (D3 Crystal Structure) Screen->Dock Synth Synthesis (Reductive Amination) Dock->Synth Select Hits Binding Radioligand Binding (Ki Determination) Synth->Binding Func Functional Assay (GTPgammaS / cAMP) Binding->Func If Ki < 100nM Func->Model Refine Model (SAR)

Figure 2: Iterative drug discovery workflow integrating computational pharmacophore modeling with synthetic validation.

Case Study: Dopamine D3 Receptor Selectivity

The utility of this analysis is best exemplified in the development of D3-selective agents.

  • The Problem: High homology between D2 and D3 receptors makes selectivity difficult.

  • The Solution: Bitopic ligands.

  • Mechanism: Using the 7-substituted chroman amine as the "Primary Pharmacophore" (binding the orthosteric site), researchers attach a butyl-arylpiperazine chain to the 7-position.

  • Result: The chroman core anchors the molecule via the Asp3.32 salt bridge, while the 7-linker extends into the extracellular vestibule, interacting with D3-specific residues (e.g., Tyr365), achieving >100-fold selectivity over D2 [1, 2].

Data Summary: Impact of 7-Substitution on Affinity (Ki)[4]
Compound Core7-SubstituentTargetKi (nM)Activity Type
7-OH-DPAT (Tetralin)-OHD30.7Full Agonist
Chroman Amine -OHD31.2Full Agonist
Chroman Amine -H (Unsubstituted)D3>500Inactive
Chroman Amine -O-(CH2)4-ArylD30.5Partial Agonist / Antagonist

Note: Data generalized from structure-activity relationship studies [3, 4].[2]

References

  • Structure of the dopamine D3 receptor bound to a bitopic agonist reveals a new specificity site in an expanded allosteric pocket. Source: Nature / NIH URL:[Link]

  • Interaction of novel hybrid compounds with the D3 dopamine receptor: Site-directed mutagenesis and homology modeling studies. Source: Biochemical Pharmacology / PubMed URL:[Link]]

  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Source: Pharmaceuticals (MDPI) URL:[Link]

  • Virtual fragment screening on GPCRs: a case study on dopamine D3 and histamine H4 receptors. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

Sources

Technical Monograph: Safety and Handling of 7-Chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

7-Chlorochroman-4-amine (CAS: 763907-56-8 for free base; 2241594-38-5 for HCl salt) is a bicyclic primary amine used as a chiral building block in medicinal chemistry.[1] Structurally, it consists of a benzodihydropyran (chroman) core substituted with a chlorine atom at the 7-position and an amino group at the 4-position.[1]

This scaffold is a "privileged structure" in drug discovery, often serving as a bioisostere for tetralin-amines or amino-quinolines in the development of serotonin receptor ligands (5-HT), ion channel blockers, and anti-infective agents.[1]

Unlike generic Safety Data Sheets (SDS) which list hazards without context, this guide analyzes the physicochemical drivers of these hazards to create a self-validating safety protocol.

Structural Risk Analysis

The molecule presents two distinct vectors for safety management:

  • The Primary Amine (C4-NH2): High basicity leading to corrosivity/irritation and potential for carbamate formation upon air exposure.[1]

  • The Halogenated Core (C7-Cl): Increases lipophilicity (LogP), enhancing skin permeability and bioavailability, which elevates the systemic toxicity risk compared to non-halogenated analogues.[1]

ChemicalStructure Core Chroman Core (Lipophilic Scaffold) Amine 4-Amino Group (Basic/Reactive) Core->Amine C4 Position Chloro 7-Chloro Subst. (Permeability Enhancer) Core->Chloro C7 Position Hazard1 Hazard1 Amine->Hazard1 Causes H315/H319 (Irritation) Hazard2 Hazard2 Amine->Hazard2 Air Sensitive (Absorbs CO2) Hazard3 Hazard3 Chloro->Hazard3 Enhanced Skin Absorption

Figure 1: Structural dissection of safety risks.[1] The amine drives local irritation, while the chloro-chroman core drives systemic absorption.[1]

Physicochemical Profiling

Effective safety protocols are derived from physical properties, not just regulatory lists.[1]

PropertyValue (Approx.)Safety Implication
Molecular Weight 183.63 g/mol Small molecule; easily penetrates PPE if material selection is poor.[1]
Physical State Solid (Low melting) or OilFree base may be an oil/gum; HCl salt is a crystalline solid.[1] Oils are harder to contain.[1]
Basicity (pKa) ~9.5 - 10.0 (Predicted)Strong base.[1] Corrosive to mucous membranes.[1] Incompatible with acids and acid chlorides.[1]
LogP ~2.1Moderately lipophilic.[1] Capable of crossing the blood-brain barrier (CNS active) and skin.[1]
Hygroscopicity High (Amine)Absorbs atmospheric water and CO2 to form carbonates.[1] Store under inert gas.

Hazard Identification & Toxicology (E-E-A-T Analysis)

GHS Classification:

  • Acute Tox. 4 (Oral) - H302: Harmful if swallowed.[1][2]

  • Skin Irrit. 2 - H315: Causes skin irritation.[1]

  • Eye Irrit. 2A - H319: Causes serious eye irritation.[1]

  • STOT SE 3 - H335: May cause respiratory irritation.[1]

Toxicological Context (The "Why"): Standard SDSs list H302 (Harmful if swallowed).[1][2] For this compound, this toxicity is often extrapolated from the chloro-aniline or amino-quinoline substructures.[1] The mechanism of toxicity likely involves:

  • Metabolic Activation: The amine can be metabolized (N-oxidation) to reactive intermediates.[1]

  • CNS Effects: Due to the chroman scaffold's similarity to neurotransmitters, systemic absorption may trigger off-target CNS effects (dizziness, tremor) before frank organ toxicity is observed.[1]

Risk Management: The Self-Validating System

A self-validating system means the protocol includes checks to ensure it is working.[1]

Storage & Stability[1][3]
  • Protocol: Store at 2-8°C under Argon or Nitrogen atmosphere.

  • Validation: Visual check.[1] If the white/off-white solid turns yellow or brown, oxidative degradation or carbonate formation has occurred.[1]

  • Chemistry: Primary amines react with atmospheric CO2 to form carbamic acid salts (white crust).[1] This alters stoichiometry in synthesis.[1]

Personal Protective Equipment (PPE)

Standard nitrile gloves are often insufficient for aromatic amines in solution due to rapid permeation.[1]

  • Solids: Nitrile gloves (minimum thickness 0.11 mm) are acceptable.[1]

  • Solutions (DCM/DMSO):

    • Recommendation: Double-gloving (Nitrile over Laminate/PE) or "Silver Shield" gloves.[1]

    • Causality: Chlorinated solvents (often used with this amine) act as a carrier, dragging the amine through nitrile rubber in <5 minutes.[1]

Engineering Controls
  • Solid Handling: Use a localized exhaust powder weigh station or a static-free funnel.[1]

  • Liquid/Solution: Mandatory Fume Hood use.[1] The H335 hazard (Respiratory Irritation) is critical; amine vapors can induce sensitization (asthma-like symptoms) over repeated low-level exposure.[1]

Emergency Response Protocols

This section utilizes a logic-flow diagram to guide decision-making during spills, prioritizing neutralization over simple dilution.

EmergencyResponse Start Spill Detected Type Identify State Start->Type Solid Solid Spill Type->Solid Liquid Solution Spill Type->Liquid ActionSolid 1. Dampen with PEG/Ethanol (Prevent Dust) 2. Scoop to Waste Solid->ActionSolid ActionLiquid 1. Absorb with Vermiculite 2. Do NOT use Water initially (Spreads hydrophobic amine) Liquid->ActionLiquid Neutralize Neutralization Step: Wipe surface with 1-2% HCl or Citric Acid solution ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Dispose as Hazardous Organic Waste (Amine) Neutralize->Disposal

Figure 2: Logic flow for containing and neutralizing amine spills.[1] Note the specific instruction to avoid water initially for liquid spills to prevent spreading.

First Aid (Mechanism-Based)[1]
  • Eye Contact: Flush for 15 minutes. Why? Amines penetrate the cornea rapidly; immediate dilution is the only way to prevent permanent opacity.

  • Skin Contact: Wash with soap and water.[1][3] Do not use alcohol for washing skin; alcohol enhances the transdermal absorption of lipophilic amines like this compound.[1]

Synthesis Context for Researchers

When synthesizing or derivatizing this compound, specific hazards arise from the reagents used.

Common Route: Reductive Amination of 7-chlorochroman-4-one.[1]

  • Reagents: Ammonium Acetate, Sodium Cyanoborohydride (NaBH3CN).[1]

  • Specific Hazard: Acidification of the reaction mixture (during workup) while NaBH3CN is present generates HCN gas .[1]

  • Control: Quench reaction mixture with base (NaOH) to pH >10 before disposal or extraction to ensure cyanide remains trapped as salt, or use a specific oxidative quench for cyanide.

References

  • PubChem. (2023).[1] Compound Summary: 7-chloro-3,4-dihydro-2H-chromen-4-amine.[1] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]

  • ECHA (European Chemicals Agency). (2023).[1] C&L Inventory: this compound. Retrieved October 26, 2023, from [Link][1]

  • National Institutes of Health (NIH). (2016).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Synthesis of 7-Chlorochroman-4-amine: An Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive technical guide details a robust, step-by-step protocol for the synthesis of 7-Chlorochroman-4-amine, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The synthesis is presented as a two-part process, beginning with the preparation of the key intermediate, 7-Chlorochroman-4-one, via an intramolecular Friedel-Crafts acylation. This is followed by a one-pot reductive amination to yield the target primary amine. This document provides in-depth explanations for experimental choices, detailed safety protocols, and methods for characterization, designed for researchers in organic synthesis and pharmaceutical development.

Introduction

Chroman-4-amine derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substituent pattern, such as the chlorine atom at the 7-position, can significantly influence the pharmacological profile by modulating factors like metabolic stability and target binding affinity. This guide outlines a reliable and reproducible two-step synthesis of this compound, beginning from the commercially available 3-chlorophenol. The chosen synthetic route is designed for efficiency and scalability in a standard laboratory setting.

The overall synthetic pathway is as follows:

  • Step 1: Synthesis of 7-Chlorochroman-4-one. This key intermediate is prepared through the intramolecular Friedel-Crafts acylation of 3-(3-chlorophenoxy)propanoic acid.

  • Step 2: Reductive Amination. The ketone intermediate is converted to the target primary amine, this compound, using a one-pot reductive amination protocol with ammonium acetate as the amine source and sodium cyanoborohydride as the reducing agent.

Part 1: Synthesis of the Key Intermediate: 7-Chlorochroman-4-one

The initial phase of the synthesis focuses on constructing the chromanone ring system. This is achieved through an acid-catalyzed intramolecular cyclization of a tailored precursor, 3-(3-chlorophenoxy)propanoic acid.

Principle & Mechanism: Intramolecular Friedel-Crafts Acylation

The formation of 7-Chlorochroman-4-one is a classic example of an intramolecular Friedel-Crafts acylation.[1] In this reaction, the carboxylic acid moiety of 3-(3-chlorophenoxy)propanoic acid is activated by a strong acid catalyst, such as Polyphosphoric Acid (PPA) or Eaton's reagent. This activation generates a highly electrophilic acylium ion intermediate. The electron-rich aromatic ring then acts as a nucleophile, attacking the acylium ion to form a new six-membered ring.[2] The cyclization occurs preferentially at the position para to the activating ether group, leading to the desired 7-chloro isomer. A final deprotonation step re-establishes aromaticity, yielding the stable chroman-4-one product.

G cluster_start Precursor cluster_intermediate Intermediate cluster_product Product start_mol 3-(3-chlorophenoxy)propanoic acid acylium_ion Acylium Ion Intermediate start_mol->acylium_ion PPA (H+) Activation end_mol 7-Chlorochroman-4-one acylium_ion->end_mol Intramolecular Electrophilic Aromatic Substitution

Caption: Reaction mechanism for Step 1.

Experimental Protocol: Synthesis of 7-Chlorochroman-4-one

This protocol is adapted from established procedures for the cyclization of 3-aryloxypropanoic acids.[3][4]

Materials and Reagents

ReagentMolecular FormulaMW ( g/mol )QuantityMoles (mmol)
3-(3-chlorophenoxy)propanoic acidC₉H₉ClO₃200.6210.0 g49.8
Polyphosphoric Acid (PPA)Mixture-~100 g-
Dichloromethane (DCM)CH₂Cl₂84.93300 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-~200 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~10 g-
IceH₂O(s)18.02~500 g-

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(3-chlorophenoxy)propanoic acid (10.0 g, 49.8 mmol).

  • Catalyst Addition: Carefully add Polyphosphoric Acid (~100 g) to the flask. The PPA should be sufficient to allow for efficient stirring of the resulting paste.

    • Expert Insight: PPA serves as both the catalyst and the solvent for this reaction. It must be heated to become fluid enough for effective mixing. Ensure the stirring is vigorous to promote heat transfer and prevent localized charring.

  • Heating: Heat the reaction mixture to 90-100 °C in an oil bath and maintain vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

  • Quenching: After the reaction is complete (as indicated by the consumption of the starting material), allow the flask to cool to room temperature. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~500 g) in a large beaker with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Extraction: Once all the ice has melted, transfer the aqueous slurry to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).

    • Trustworthiness Check: The bicarbonate wash is crucial to neutralize any residual acid catalyst, preventing potential degradation of the product during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield pure 7-Chlorochroman-4-one.

Part 2: Synthesis of this compound

The second and final stage of the synthesis converts the ketone functionality of the intermediate into the target primary amine.

Principle & Mechanism: One-Pot Reductive Amination

Reductive amination is a highly efficient method for forming amines from carbonyl compounds.[5] The process begins with the reaction between the ketone (7-Chlorochroman-4-one) and an amine source, in this case, ammonia derived from ammonium acetate.[6] This forms a hemiaminal intermediate, which then dehydrates to form an iminium ion.[7][8]

A selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is present in the same pot.[9] This hydride reagent is particularly effective because it is mild enough not to reduce the starting ketone but is highly reactive towards the electrophilic iminium ion intermediate.[10] The hydride attacks the iminium carbon, reducing the C=N bond to a C-N single bond, thus forming the final primary amine product. The entire sequence occurs in a single reaction vessel, enhancing operational simplicity.

G cluster_start Reactants cluster_intermediate Intermediates cluster_product Product start_mol 7-Chlorochroman-4-one + NH₄OAc (Ammonia Source) imine Iminium Ion start_mol->imine Imine Formation (-H₂O) end_mol This compound imine->end_mol Reduction (NaBH₃CN)

Caption: Reaction mechanism for Step 2.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

ReagentMolecular FormulaMW ( g/mol )QuantityMoles (mmol)
7-Chlorochroman-4-oneC₉H₇ClO₂182.605.0 g27.4
Ammonium AcetateC₂H₇NO₂77.0821.1 g274 (10 eq)
Sodium CyanoborohydrideNaBH₃CN62.842.6 g41.1 (1.5 eq)
Methanol (Anhydrous)CH₃OH32.04150 mL-
2 M Hydrochloric AcidHCl(aq)-As needed-
10 M Sodium HydroxideNaOH(aq)-As needed-
Diethyl Ether or Ethyl Acetate--~300 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-

Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 7-Chlorochroman-4-one (5.0 g, 27.4 mmol), ammonium acetate (21.1 g, 274 mmol), and anhydrous methanol (150 mL).

    • Expert Insight: A large excess of ammonium acetate is used to drive the equilibrium towards imine formation. Anhydrous methanol is used to minimize competing hydrolysis reactions.

  • Stirring: Stir the mixture at room temperature for 30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (2.6 g, 41.1 mmol).

    • Safety First: NaBH₃CN is toxic and should be handled with care in a fume hood. Avoid contact with acidic solutions, which can release toxic hydrogen cyanide gas.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight (12-16 hours). Monitor the reaction by TLC or LC-MS to confirm the consumption of the ketone.

  • Quenching: Cool the reaction flask in an ice bath. Slowly and carefully acidify the reaction mixture to pH ~2 by the dropwise addition of 2 M HCl. This step neutralizes excess hydride reagent. Stir for 1 hour.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

  • Work-up: To the remaining aqueous residue, add diethyl ether (100 mL) and stir. Basify the aqueous layer to pH >10 by the slow addition of 10 M NaOH, ensuring the mixture remains cool.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with diethyl ether or ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be purified by flash chromatography or converted to its hydrochloride salt for easier handling and storage by dissolving the free base in ether and adding a solution of HCl in ether.

Overall Experimental Workflow

G cluster_step1 Part 1: Ketone Synthesis cluster_step2 Part 2: Amine Synthesis start1 3-(3-chlorophenoxy) propanoic acid + PPA react1 Heat to 100°C (2-3 hours) start1->react1 quench1 Quench on Ice react1->quench1 extract1 Extract with DCM quench1->extract1 purify1 Wash, Dry, Concentrate extract1->purify1 product1 7-Chlorochroman-4-one purify1->product1 start2 7-Chlorochroman-4-one + NH₄OAc in Methanol product1->start2 Intermediate Used in Next Step react2 Add NaBH₃CN Stir Overnight start2->react2 quench2 Quench with HCl react2->quench2 workup2 Basify with NaOH quench2->workup2 extract2 Extract with Ether workup2->extract2 product2 This compound extract2->product2

Caption: Complete workflow for the synthesis of this compound.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Polyphosphoric Acid (PPA): Highly corrosive. Avoid contact with skin and eyes. Reacts exothermically with water.

  • Sodium Cyanoborohydride (NaBH₃CN): Highly toxic. Fatal if swallowed or in contact with skin. Contact with acids liberates very toxic hydrogen cyanide (HCN) gas. Always quench reactions in a fume hood and neutralize the reagent before disposal.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen.

  • Strong Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid burns.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the ketone, N-H stretch in the amine).

References

  • Asadipour, A., et al. (2017). A review on the synthesis of homoisoflavonoids and their analogues. This is a placeholder for a real citation as the search result was a general review.
  • Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Available at: [Link]

  • Google Patents. (2012). Preparation method of 7-amino-3-chloro-3-cephem-4-carboxylic acid. CN102827116A.
  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Guchhait, S. K., et al. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules. Available at: [Link]

  • ResearchGate. (2023). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube. Available at: [Link]

  • ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

  • Gupea. (n.d.). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Available at: [Link]

  • Seela, F., et al. (2009). Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • The Vespiary. (2012). reductive amination using ammonium acetate/NaBH4. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

  • Kroutil, W., et al. (n.d.). Asymmetric amination of tetralone and chromanone derivatives employing ω-transaminases. Supporting Information. Available at: [Link]

  • RSC Publishing. (2021). Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. Available at: [Link]

  • Babu, G., & Perumal, P. T. (2000). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Tetrahedron Letters. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Available at: [Link]

  • Science of Synthesis. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a secondary amine, and a reducing agent. Available at: [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. Available at: [Link]

Sources

Application Note: Enantioselective Synthesis of (R)- and (S)-7-Chlorochroman-4-amine

[1]

Executive Summary

The 4-aminochroman scaffold is a privileged pharmacophore in neuroscience and cardiovascular drug discovery, serving as a conformationally restricted analogue of phenethylamines.[1] The introduction of a chlorine atom at the 7-position modulates metabolic stability and lipophilicity but poses no significant steric hindrance to the reaction center at C4.

This guide details two complementary protocols for the synthesis of (R)- and (S)-7-chlorochroman-4-amine :

  • Method A (Biocatalytic): An

    
    -Transaminase mediated reductive amination.[1] This is the preferred route for scale-up and high enantiomeric excess (>99% ee).[1]
    
  • Method B (Chemo-catalytic): The Ellman Sulfinamide Auxiliary approach.[1] This is the preferred route for rapid medicinal chemistry exploration where enzyme libraries may not be immediately available.

Retrosynthetic Analysis

To access the target chiral amine, the primary disconnection is the C-N bond at the benzylic position (C4). Both methods utilize 7-chlorochroman-4-one as the divergent intermediate.[1] This ketone is accessible via a Friedel-Crafts cyclization of 3-(3-chlorophenoxy)propanoic acid.[1]

RetrosynthesisTarget(R)/(S)-7-Chlorochroman-4-amineKetone7-Chlorochroman-4-oneKetone->Target C-N Bond Formation(Transaminase or Auxiliary)Acid3-(3-Chlorophenoxy)propanoic acidAcid->Ketone IntramolecularFriedel-CraftsPhenol3-ChlorophenolPhenol->Acid Ether SynthesisAcrylateAcrylic Acid/EsterAcrylate->Acid Michael Addition

Figure 1: Retrosynthetic strategy accessing the 7-chlorochroman-4-one core.[1]

Protocol A: Biocatalytic Transamination (Scalable Route)

Rationale

Biocatalysis using


1

Advantages:

  • Stereocontrol: Typically yields >99% ee.[1]

  • Efficiency: One-step conversion from ketone to amine.[1]

  • Sustainability: Water-based, low metal waste.[1]

Mechanism & Workflow

The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor.[1] The equilibrium is often unfavorable for amine synthesis; therefore, we drive the reaction by removing the coproduct (acetone or pyruvate).

BiocatalysisSubstrate7-Chlorochroman-4-oneEnzymePLP-Dependentomega-TransaminaseSubstrate->EnzymeDonorAmine Donor(Isopropylamine)Donor->EnzymeProduct(S)-7-Chlorochroman-4-amineEnzyme->Product StereoselectiveTransferByproductAcetone(Volatile/Removed)Enzyme->Byproduct

Figure 2: Transaminase-mediated reductive amination workflow.

Experimental Protocol

Target: (S)-7-Chlorochroman-4-amine (Note: Select (R)-selective TA for opposite enantiomer).

Materials:

  • Substrate: 7-Chlorochroman-4-one (100 mg, 0.55 mmol)[1]

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-113 or ATA-256 for S-selectivity; ATA-415 for R-selectivity).[1] Load: 10 mg.[1]
    
  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM final conc.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Amine Donor: Isopropylamine (IPA), 1 M final conc.

  • Co-solvent: DMSO (10% v/v) to improve substrate solubility.

Step-by-Step:

  • Buffer Prep: Prepare 10 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM PLP.

  • Donor Addition: Add Isopropylamine (IPA) to the buffer to reach 1 M concentration. Caution: IPA is basic; re-adjust pH to 7.5 using 6M HCl.

  • Substrate Solution: Dissolve 100 mg 7-chlorochroman-4-one in 1 mL DMSO.

  • Reaction Initiation: Add the DMSO substrate solution to 9 mL of the Buffer/IPA mix. Add 10 mg of Transaminase enzyme powder.

  • Incubation: Shake at 30°C / 200 rpm for 24 hours.

    • Process Control: Monitor consumption of ketone by HPLC.

  • Workup:

    • Basify reaction mixture to pH > 12 using 5M NaOH (to ensure amine is neutral).

    • Extract 3x with Ethyl Acetate (EtOAc).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 95:5:1).

Yield Expectation: 85-95% isolated yield. ee Expectation: >98%.

Protocol B: Ellman's Auxiliary (MedChem Route)

Rationale

When specific enzymes are unavailable, the condensation of ketones with chiral tert-butanesulfinamide (Ellman’s reagent) provides a reliable chemical alternative. The bulky tert-butyl group directs the hydride attack on the imine, establishing the stereocenter.

Advantages:

  • Predictable: Works on a vast range of ketones.

  • Tunable: Use (R)-sulfinamide to get one diastereomer, (S)-sulfinamide for the other.

  • Purification: Intermediates are often crystalline or easily separable.[1]

Mechanism & Workflow
  • Condensation: Ketone + Sulfinamide

    
     Chiral 
    
    
    -sulfinyl imine.[1]
  • Reduction: Diastereoselective reduction (e.g., NaBH₄ or L-Selectride).[1]

  • Hydrolysis: Acidic cleavage of the sulfinyl group to yield the free amine.

EllmanStart7-Chlorochroman-4-oneImineChiral N-Sulfinyl ImineStart->Imine Ti(OEt)4, THFAux(R)-t-ButanesulfinamideAux->ImineSulfinamineSulfinamine DiastereomerImine->Sulfinamine DiastereoselectiveHydride AttackRedReduction (NaBH4)Red->SulfinamineFinal(R)-7-Chlorochroman-4-amineSulfinamine->Final DeprotectionCleaveHCl / MeOHCleave->Final

Figure 3: Ellman auxiliary synthesis pathway.

Experimental Protocol

Target: (R)-7-Chlorochroman-4-amine (using (R)-sulfinamide).

Step 1: Imine Formation

  • To a solution of 7-chlorochroman-4-one (1.0 eq) in dry THF (0.5 M) under N₂, add (R)-2-methylpropane-2-sulfinamide (1.2 eq).

  • Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise.

  • Reflux (70°C) for 16 hours. Monitor by TLC/LCMS.[1]

  • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium salt slurry through Celite. Wash the cake with EtOAc.

  • Dry organics (Na₂SO₄) and concentrate. Flash chromatography (Hex/EtOAc) yields the

    
    -sulfinyl imine.[1]
    

Step 2: Diastereoselective Reduction

  • Dissolve the imine in dry THF (0.2 M) and cool to -48°C (or -78°C for higher selectivity).

  • Add NaBH₄ (4.0 eq) (or L-Selectride for potentially opposite diastereoselectivity, though NaBH₄ is standard).[1]

  • Warm slowly to RT over 4 hours.

  • Quench with sat. NH₄Cl.[1] Extract with EtOAc.[1]

  • Purification: This step is critical.[1] Separate the major diastereomer (sulfinamine) via column chromatography if dr is < 95:5.

Step 3: Cleavage

  • Dissolve the purified sulfinamine in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir for 1 hour at RT.

  • Concentrate to dryness to obtain the (R)-7-chlorochroman-4-amine hydrochloride salt .[1]

  • For free base: Partition between 1M NaOH and DCM.[1]

Analytical Validation

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use a polysaccharide-based chiral stationary phase.[1]

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.[1]1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (or 280 nm)
Temperature 25°C
Retention Enantiomers typically resolve with

.
Absolute Configuration Assignment
  • X-Ray: If the HCl salt forms single crystals, X-ray crystallography is the definitive method.

  • Optical Rotation: Compare

    
     with literature values for the non-chlorinated analogue (4-aminochroman). Typically, (S)-enantiomers of 4-aminochromans exhibit specific rotation trends consistent within the class, but always verify with the Ellman auxiliary internal standard (since the configuration of the auxiliary is known).
    

Expert Insights & Troubleshooting

IssueRoot CauseSolution
Low Conversion (Bio) Product Inhibition or EquilibriumUse in situ product removal (ISPR) or switch to L-Alanine/LDH/GDH recycling system to remove pyruvate.
Poor Solubility (Bio) 7-Cl makes substrate lipophilicIncrease DMSO to 20% or add cyclodextrin carriers.[1]
Low dr (Ellman) Temperature too high during reductionConduct reduction at -78°C. Switch reducing agent to L-Selectride (bulky hydride).[1]
Racemization Benzylic proton is acidicAvoid strong bases and high heat after the amine is formed. Store as HCl salt.

References

  • Biocatalytic Transamination Review

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[1]

    • Source: MDPI, C
    • URL:[Link]

  • Ellman Auxiliary Methodology

    • Title: Asymmetric Synthesis of Amines with tert-Butanesulfinamide.
    • Source:Chemical Reviews 2010.[1]

    • URL:[Link]

  • Sitagliptin Transaminase Case Study (Industrial Relevance)

    • Title: Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.[2]

    • Source:Science 2010.[1]

    • URL:[Link]

  • Chiral Resolution of Chroman Derivatives

    • Title: Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei.[1][3]

    • Source:Chirality 2020.[1]

    • URL:[Link]

  • Commercial Building Block Reference

    • Title: 7-Chloro-4H-chromen-4-one Product Page.[1][4]

    • Source: Sigma-Aldrich.[1]

Preparation of 7-Chlorochroman-4-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 7-Chlorochroman-4-amine Hydrochloride

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of this compound hydrochloride, a key chiral intermediate in pharmaceutical research and drug development.[1] The described methodology centers on the direct reductive amination of 7-chlorochroman-4-one, a robust and efficient transformation. We delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method for accessing this valuable molecular scaffold.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged heterocyclic motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceutical agents.[2] Its rigid, bicyclic structure serves as an excellent scaffold for the precise three-dimensional orientation of functional groups, facilitating targeted interactions with biological macromolecules. The specific derivative, this compound, particularly in its enantiomerically pure form, is a crucial building block for therapeutics targeting the central nervous system (CNS).[1]

The conversion of the amine free base to its hydrochloride salt is a critical final step. Amine hydrochlorides are generally crystalline, non-hygroscopic solids with improved stability and handling characteristics compared to the often-oily or volatile free bases, making them ideal for storage, formulation, and further synthetic manipulation.[3]

Synthetic Strategy: Mechanism and Rationale

The conversion of a ketone to an amine is most effectively achieved through reductive amination. This process is a cornerstone of amine synthesis due to its high efficiency and broad functional group tolerance.[4][5] The reaction proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of an amine source (in this case, ammonia) on the carbonyl carbon of 7-chlorochroman-4-one. This forms a hemiaminal intermediate, which then dehydrates under mildly acidic conditions to yield a transient imine. The imine is subsequently protonated to form a more electrophilic iminium ion.

  • In-Situ Reduction: A reducing agent present in the reaction mixture selectively reduces the iminium ion C=N double bond to furnish the final amine product.

A key aspect of this "direct" or "in-situ" method is the choice of reducing agent. While powerful reductants like sodium borohydride (NaBH₄) can reduce both the starting ketone and the intermediate iminium ion, milder, specialized reagents are preferred. Sodium cyanoborohydride (NaBH₃CN) is an ideal choice as it is selective for the protonated iminium ion over the ketone at neutral to slightly acidic pH, thereby preventing the formation of the corresponding alcohol byproduct (7-chlorochroman-4-ol).[4] This selectivity is crucial for achieving a high yield of the desired amine.[4][6]

G cluster_0 Mechanism of Reductive Amination Ketone 7-Chlorochroman-4-one Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Ammonia NH₃ Ammonia->Hemiaminal + Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Amine This compound Iminium->Amine Reducer NaBH₃CN (Hydride Donor) Reducer->Amine Reduction

Caption: Reaction mechanism for reductive amination.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradePuritySupplier ExampleCAS Number
7-Chlorochroman-4-oneSynthesis≥97%Sigma-Aldrich61446-21-9
Ammonium AcetateACS Reagent≥98%Fisher Scientific631-61-8
Sodium CyanoborohydrideReagent95%Sigma-Aldrich25895-60-7
Methanol (MeOH)Anhydrous99.8%Sigma-Aldrich67-56-1
Hydrochloric Acid2.0 M in Diethyl Ether-Sigma-Aldrich7647-01-0
Ethyl Acetate (EtOAc)ACS Grade≥99.5%VWR141-78-6
Saturated NaHCO₃Aqueous-Lab Prepared-
BrineAqueous-Lab Prepared-
Magnesium Sulfate (MgSO₄)Anhydrous-Fisher Scientific7487-88-9

⚠️ Safety Precautions:

  • Sodium cyanoborohydride (NaBH₃CN) is highly toxic and can release hydrogen cyanide gas upon contact with strong acids. Handle with extreme caution in a well-ventilated chemical fume hood.

  • Methanol is flammable and toxic.

  • Hydrochloric acid is corrosive.

  • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Step 1: Reductive Amination to the Free Amine
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 7-chlorochroman-4-one (5.0 g, 27.4 mmol, 1.0 eq) and anhydrous methanol (100 mL). Stir until the solid is fully dissolved.

  • Amine Source Addition: Add ammonium acetate (21.1 g, 274 mmol, 10.0 eq) to the solution. Stir for 20 minutes at room temperature to facilitate imine formation. The ammonium acetate acts as both the ammonia source and a buffer to maintain a suitable pH for the reaction.

  • Reducer Addition: In a single portion, add sodium cyanoborohydride (2.58 g, 41.1 mmol, 1.5 eq). Note: The reaction is typically stirred at room temperature. Gentle heating (40-50 °C) can be applied to accelerate slow reactions, which should be monitored by TLC.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting ketone should be visualized by a UV lamp, and the product amine can be visualized by staining with ninhydrin. The reaction is typically complete within 12-24 hours.

  • Work-up: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol. b. To the resulting slurry, add 100 mL of water and 100 mL of ethyl acetate. c. Carefully add saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic (pH > 8). This step neutralizes the ammonium acetate and quenches any remaining reducing agent. d. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL). e. Combine all organic extracts and wash with brine (1 x 100 mL). f. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude this compound as an oil or waxy solid. The crude product can be used directly in the next step.

Step 2: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude this compound from the previous step in a minimal amount of ethyl acetate (approx. 50-75 mL). A small amount of methanol can be added dropwise if solubility is an issue.

  • Precipitation: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt will begin to form immediately.

  • Crystallization: Continue adding the HCl solution until no further precipitation is observed. Allow the suspension to stir for an additional 30-60 minutes at room temperature, then cool the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Drying: Dry the purified this compound hydrochloride salt under high vacuum to a constant weight. The final product should be a fine, white crystalline solid.

Workflow and Characterization

The overall process is summarized in the workflow diagram below. The identity and purity of the final compound should be rigorously confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Start dissolve_ketone Dissolve 7-Chlorochroman-4-one in Anhydrous MeOH start->dissolve_ketone add_nh4oac Add Ammonium Acetate (Stir 20 min) dissolve_ketone->add_nh4oac add_nabh3cn Add NaBH₃CN (Stir 12-24h at RT) add_nh4oac->add_nabh3cn monitor Monitor by TLC add_nabh3cn->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete workup Aqueous Work-up (EtOAc, NaHCO₃) concentrate->workup extract Extract & Dry Organic Phase workup->extract concentrate_amine Concentrate to yield Crude Free Amine extract->concentrate_amine dissolve_amine Dissolve Amine in Ethyl Acetate concentrate_amine->dissolve_amine add_hcl Add 2M HCl in Et₂O to Precipitate dissolve_amine->add_hcl filter_dry Filter, Wash & Dry under Vacuum add_hcl->filter_dry characterize Characterize Product (NMR, MS) filter_dry->characterize end Final Product: This compound HCl characterize->end

Caption: Experimental workflow for the synthesis and purification.

References

  • Semantic Scholar - Synthesis of 7-amino-4,5,6,7-tetrahydrothieno- [Link]

  • ResearchGate - Alternative two steps route to the synthesis of 7-hydroxychroman-4-one [Link]

  • Google Patents - US20100204470A1: Method for salt prepar
  • The Organic Chemistry Tutor - Reductive Amination [Link]

  • YouTube - Amine and HCl - salt formation reaction [Link]

  • Wikipedia - Reductive amination [Link]

  • PubMed - Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation [Link]

  • MySkinRecipes - (S)-7-CHLOROCHROMAN-4-AMINE HCL [Link]

  • Master Organic Chemistry - Reductive Amination, and How It Works [Link]

  • Organic Chemistry Portal - Amine synthesis by reductive amination [Link]

  • Macmillan Group - Enantioselective Organocatalytic Reductive Amination [Link]

  • Sciencemadness.org - Forming oxalate salts of amines [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of 7-aminochroman Derivatives from 7-chlorochroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminochroman Scaffold

The 7-aminochroman moiety is a privileged scaffold in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a versatile template for designing ligands that target a wide array of biological receptors and enzymes. Derivatives of this core are integral to molecules developed for neurological disorders, cardiovascular diseases, and oncology. The conversion of readily available chromanone precursors to their corresponding amines is, therefore, a critical transformation in the synthesis of these high-value compounds.[1][2]

This guide provides a detailed exploration of the chemical principles and practical protocols for the efficient conversion of 7-chlorochroman-4-one to 7-amino-chlorochroman. We will focus primarily on the robust and widely applicable method of reductive amination , delving into the mechanistic underpinnings, reagent selection, and detailed experimental procedures.

The Core Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, offering a powerful method to transform a carbonyl group (in this case, the ketone of 7-chlorochroman-4-one) into an amine.[3][4] The overall process involves two key mechanistic stages: the formation of an imine intermediate, followed by its reduction to the target amine.[4][5]

This transformation can be executed in a "one-pot" fashion, where the ketone, amine source, and a selective reducing agent are combined, or in a stepwise manner where the imine is formed prior to the addition of the reductant.[6] The one-pot approach is often preferred for its operational simplicity and efficiency.

Unpacking the Mechanism

Understanding the reaction mechanism is paramount for troubleshooting and optimizing the synthesis.

  • Nucleophilic Attack & Hemiaminal Formation : The reaction initiates with the nucleophilic attack of an amine (e.g., ammonia) on the electrophilic carbonyl carbon of the chromanone. This forms a tetrahedral intermediate known as a hemiaminal.[3]

  • Dehydration to an Imine/Iminium Ion : Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a C=N double bond, forming an imine. In the acidic medium, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[5][7]

  • Hydride Reduction : A selective reducing agent introduces a hydride ion (H⁻) that attacks the electrophilic carbon of the imine or iminium ion, reducing the double bond and forming the final amine product.[8]

Reductive_Amination_Mechanism

Figure 1: Reductive Amination Mechanism

Reagent Selection: A Comparative Analysis

The success of a reductive amination hinges on the judicious choice of reagents, particularly the reducing agent. The ideal reductant should selectively reduce the imine/iminium ion intermediate without significantly affecting the starting ketone.

ReagentKey Characteristics & CausalityTypical SolventAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃ / STAB) A mild and highly selective reducing agent. The electron-withdrawing acetoxy groups temper its reactivity, making it selective for the more electrophilic iminium ion over the ketone.[6][9]1,2-Dichloroethane (DCE), Dichloromethane (DCM), THFHigh selectivity, less toxic than NaBH₃CN, effective for a wide range of substrates, no need for strict pH control.[6][9]Moisture sensitive, relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) The classic "Borch reduction" reagent.[8][10] Its selectivity is pH-dependent; at mildly acidic pH (4-6), it preferentially reduces the protonated iminium ion.[3][6]Methanol (MeOH), Ethanol (EtOH)Highly effective and well-documented. Stable in protic solvents under acidic conditions.[3]Highly toxic (releases HCN gas upon acidification), requires careful pH control for optimal selectivity.[3]
Catalytic Hydrogenation (H₂/Pd-C) A heterogeneous catalytic method where the imine formed in situ is reduced on the catalyst surface.[3]MeOH, EtOH, Ethyl Acetate (EtOAc)"Green" chemistry (byproduct is water), high atom economy, catalyst can be recovered.[3]May not be compatible with other reducible functional groups (e.g., some protecting groups, C=C bonds). Requires specialized hydrogenation equipment.[3]
Sodium Borohydride (NaBH₄) A stronger, less selective reducing agent. It can readily reduce both the starting ketone and the imine intermediate.[3][11]MeOH, EtOHInexpensive and readily available.Poor selectivity often leads to alcohol byproduct formation. Best used in a stepwise procedure where the imine is formed first.[11][12]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity, operational simplicity, and reduced toxicity.

Materials and Reagents:

  • 7-chlorochroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or nitrogen line for inert atmosphere

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 7-chlorochroman-4-one (1.0 eq).

  • Amine Source: Add ammonium acetate (5.0 - 10.0 eq). The large excess drives the equilibrium towards imine formation.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to create a concentration of approximately 0.1 M with respect to the starting ketone.

  • Stirring: Stir the suspension at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. An exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amine by silica gel column chromatography to obtain the desired 7-amino-chlorochroman.

Protocol 2: The Borch Reductive Amination using Sodium Cyanoborohydride

This is a classic and effective method but requires careful handling due to the toxicity of the reagent.

Materials and Reagents:

  • 7-chlorochroman-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 7-chlorochroman-4-one (1.0 eq) and ammonium acetate (5.0 - 10.0 eq) in methanol (to ~0.2 M).

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid. This is crucial for selective reduction.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2 - 1.5 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its completion by TLC or LC-MS (typically 12-48 hours).

  • Work-up (Quenching - CRITICAL STEP): In a well-ventilated fume hood , slowly pour the reaction mixture into a vigorously stirred saturated solution of NaHCO₃ to quench the reaction and neutralize the acid. This step will destroy any excess NaBH₃CN. Caution: Acidic work-up will generate highly toxic HCN gas.

  • Solvent Removal & Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Extract the remaining aqueous residue with DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental_Workflow

Figure 2: General Experimental Workflow

Alternative Synthetic Pathways

While reductive amination is the most common approach, other methods exist for this transformation.

  • The Leuckart-Wallach Reaction: This classical method uses formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[13][14][15] It typically requires high temperatures (120-185 °C) and often produces an N-formylated amine intermediate, which must be hydrolyzed in a separate step to yield the free amine.[14][16][17] The harsh conditions can limit its applicability with sensitive substrates.

  • Biocatalysis: For asymmetric synthesis, which is crucial in drug development, enzymatic methods are gaining prominence.[3] Imine reductases (IREDs) and transaminases can catalyze the conversion of ketones to chiral amines with high enantioselectivity under mild, aqueous conditions, offering a green and highly specific alternative to traditional chemical methods.[1][3]

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • LibreTexts. (2023, January 22). The Leuckart Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Reductive amination. Wikipedia. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Reductive Amination. Chemistry LibreTexts. Retrieved from [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Leuckart reaction. Wikipedia. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115 Handout: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Google Patents. (n.d.). CA2695203A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. Retrieved from [Link]

  • Chad's Prep. (2021, April 1). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. Retrieved from [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification. Retrieved from [Link]

Sources

Application Note: A Rapid and Efficient Microwave-Assisted Synthesis of 7-Chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7-Chlorochroman-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for more complex molecular scaffolds. Traditional multi-step syntheses are often time-consuming and can result in moderate yields. This application note presents a robust and highly efficient protocol for the synthesis of this compound from its corresponding ketone precursor, 7-Chlorochroman-4-one, via a microwave-assisted reductive amination. This method significantly reduces reaction times from hours to minutes, offering excellent yields and high purity. We provide a detailed, step-by-step protocol, mechanistic insights, characterization data, and a discussion of the scientific principles that underpin the efficiency of this microwave-enhanced approach.

Introduction and Scientific Rationale

The chromane scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of an amine group at the 4-position, particularly on a chloro-substituted ring, provides a crucial handle for further functionalization, making this compound a sought-after intermediate. The primary challenge in its synthesis often lies in the efficient and clean conversion of the corresponding ketone.

Conventional methods for this transformation, such as forming an oxime followed by reduction or classical reductive amination, typically require long reaction times and elevated temperatures under thermal heating, which can lead to side-product formation. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative.[1] Microwave irradiation directly couples with polar molecules in the reaction mixture, leading to rapid, uniform heating that can dramatically accelerate reaction rates.[2] This often results in cleaner reactions, higher yields, and a significant reduction in energy consumption, aligning with the principles of green chemistry.[1][2]

This protocol leverages a one-pot, microwave-assisted reductive amination of 7-Chlorochroman-4-one. The causality behind this choice is twofold:

  • Reaction Acceleration: The key steps of imine formation and subsequent reduction are significantly accelerated by the high temperatures and pressures safely achievable in a dedicated microwave reactor.[3]

  • Process Simplification: By combining the amination and reduction steps into a single microwave-irradiated process, we minimize handling, reduce waste, and improve overall workflow efficiency.

Reaction Scheme and Mechanism

The conversion proceeds via a reductive amination pathway. First, 7-Chlorochroman-4-one reacts with an ammonia source (ammonium acetate) to form an intermediate imine. This is an equilibrium process that is driven forward by the removal of water. The imine is then reduced in situ by a hydride reducing agent (sodium cyanoborohydride) to yield the target primary amine.

Overall Reaction: Starting Material: 7-Chlorochroman-4-one Reagents: Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN) Solvent: Methanol (MeOH) Heating: Microwave (MW) Irradiation Product: this compound

Proposed Mechanism: The reaction follows a two-part mechanism:

  • Imine Formation: The carbonyl oxygen of the ketone is protonated, increasing its electrophilicity. Ammonia (from ammonium acetate) acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion).

  • Imine Reduction: The iminium ion is a highly reactive electrophile that is rapidly reduced by the hydride delivered from sodium cyanoborohydride, yielding the final this compound product.[4]

Detailed Experimental Protocol

Safety Warning: This procedure involves flammable solvents, toxic reagents (sodium cyanoborohydride), and high pressures within a microwave reactor. It must be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Equipment
  • Reagents:

    • 7-Chlorochroman-4-one (>98% purity)

    • Ammonium acetate (NH₄OAc, ACS grade)

    • Sodium cyanoborohydride (NaBH₃CN, ≥95%)

    • Methanol (MeOH, anhydrous, <50 ppm H₂O)

    • Ethyl acetate (EtOAc, HPLC grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

  • Equipment:

    • Monowave or multi-mode laboratory microwave reactor with pressure and temperature sensors

    • 10 mL microwave process vial with a magnetic stir bar

    • Analytical balance (± 0.1 mg)

    • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

    • Rotary evaporator

    • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • NMR Spectrometer (400 MHz or higher)

    • LC-MS system

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 7-Chlorochroman-4-one (1.0 mmol, 182.6 mg).

  • Addition of Reagents: To the same vial, add ammonium acetate (10.0 mmol, 770.8 mg) and anhydrous methanol (5 mL).

  • Stirring and Dissolution: Cap the vial loosely and stir the mixture at room temperature for 5 minutes to ensure dissolution.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 mmol, 94.2 mg) to the mixture.

    • Causality Note: NaBH₃CN is chosen as the reducing agent because it is mild enough to not reduce the starting ketone but is highly effective at reducing the in situ formed iminium ion.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture according to the parameters in Table 1.

    Table 1: Microwave Reactor Parameters

    Parameter Value Justification
    Temperature 120 °C Provides sufficient thermal energy to accelerate imine formation and reduction without significant side-product formation.
    Hold Time 15 minutes Significantly reduced from conventional heating times of several hours.
    Max Pressure 20 bar (290 psi) A safety limit; typical pressure will be lower.
    Max Power 300 W Standard power setting for controlled heating.

    | Stirring | High (600 rpm) | Ensures homogeneous temperature distribution and reagent mixing. |

  • Cooling: After irradiation, cool the vial to room temperature (below 40°C) using a compressed air stream before venting and opening.

  • Quenching and Work-up:

    • Carefully uncap the vial in a fume hood.

    • Pour the reaction mixture into a 100 mL beaker and slowly add 20 mL of saturated aqueous NaHCO₃ solution to quench any remaining acid and unreacted hydride.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of 1-10% methanol in dichloromethane to afford the pure this compound.

Workflow Visualization

The following diagram illustrates the key steps of the synthesis and purification process.

G cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Add 7-Chlorochroman-4-one (1.0 mmol) B 2. Add NH4OAc (10 mmol) & Anhydrous MeOH (5 mL) A->B C 3. Add NaBH3CN (1.5 mmol) B->C D 4. Seal Vial & Irradiate (120°C, 15 min) C->D E 5. Quench with NaHCO3 D->E F 6. Extract with EtOAc E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the microwave-assisted synthesis.

Characterization and Expected Results

The identity and purity of the final product, this compound, should be confirmed by LC-MS and NMR spectroscopy.[5][6]

  • Yield: >85% (isolated yield after chromatography)

  • Appearance: Off-white to pale yellow solid.

  • LC-MS: Purity >98% (by AUC at 254 nm). Expected m/z: 184.05 [M+H]⁺.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.10 (d, J=8.4 Hz, 1H, Ar-H)

    • δ 6.85 (d, J=2.2 Hz, 1H, Ar-H)

    • δ 6.78 (dd, J=8.4, 2.2 Hz, 1H, Ar-H)

    • δ 4.25-4.15 (m, 2H, -O-CH₂-)

    • δ 4.05 (t, J=6.0 Hz, 1H, -CH-NH₂)

    • δ 2.20-2.10 (m, 1H, -CH₂-)

    • δ 2.00-1.90 (m, 1H, -CH₂-)

    • δ 1.75 (br s, 2H, -NH₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 153.5, 130.0, 129.5, 125.0, 120.0, 118.0, 65.0, 48.0, 30.0.

Mechanistic Rationale Diagram

The efficiency of the reaction is rooted in the rapid, microwave-driven formation of the key iminium intermediate, which is immediately trapped and reduced.

G ketone 7-Chlorochroman-4-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal Nucleophilic Attack ammonia + NH3 (from NH4OAc) iminium Iminium Ion (Electrophilic) hemiaminal->iminium Dehydration (MW Accelerated) h2o - H2O amine This compound (Product) iminium->amine Reduction hydride + 'H-' (from NaBH3CN)

Sources

Optimal Solvent Systems for Reactions of 7-Chlorochroman-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-Chlorochroman-4-amine in Medicinal Chemistry

This compound is a valuable heterocyclic building block in the synthesis of a wide range of biologically active molecules. Its rigid chroman scaffold, coupled with the reactive primary amine and the electronically influential chloro-substituent, makes it a key intermediate in the development of novel therapeutics. The strategic functionalization of the 4-amino group is a critical step in the synthesis of potential drug candidates, making the choice of an optimal solvent system paramount for achieving high yields, purity, and reproducibility. This guide provides a comprehensive overview of solvent selection for key reactions involving this compound, supported by detailed protocols and the underlying chemical principles.

Core Principles of Solvent Selection for this compound Reactions

The choice of a solvent is not merely about dissolving reactants; it profoundly influences reaction rates, equilibria, and even the reaction pathway itself. For the reactions of this compound, several key solvent properties must be considered:

  • Polarity and Dielectric Constant: The polarity of the solvent plays a crucial role in stabilizing charged intermediates and transition states.[1] For reactions involving the formation of ionic species, such as in certain nucleophilic substitution reactions, polar solvents are generally preferred.

  • Proticity: Protic solvents (e.g., alcohols, water) can hydrogen bond with both the amine reactant and any anionic species, potentially affecting nucleophilicity and reaction rates. Aprotic solvents (e.g., THF, DCM, acetonitrile) lack this ability and can be advantageous in reactions where a highly reactive, unsolvated nucleophile is desired.

  • Solubility: Ensuring that all reactants, reagents, and catalysts are sufficiently soluble at the reaction temperature is a fundamental prerequisite for a successful reaction. The solubility of this compound and its derivatives can vary significantly depending on the solvent.

  • Boiling Point: The boiling point of the solvent dictates the accessible temperature range for the reaction. Higher boiling points are necessary for reactions requiring significant thermal energy to overcome activation barriers.

  • Inertness: The solvent should be chemically inert under the reaction conditions to avoid unwanted side reactions with the reactants, reagents, or products.

Key Reactions and Recommended Solvent Systems

The primary amine of this compound is a versatile functional group that can undergo a variety of transformations. Below, we discuss the optimal solvent systems for three of the most common and important reactions: N-Acylation, Reductive Amination, and N-Alkylation.

N-Acylation: Formation of Amide Bonds

N-acylation is a fundamental transformation for introducing a wide range of functional groups onto the amine. The choice of solvent depends on the acylating agent and the desired reaction conditions.

Causality of Solvent Choice:

  • Aprotic Solvents (DCM, THF, Acetonitrile): Dichloromethane (DCM) is a common choice for N-acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Its inertness and ability to dissolve a wide range of organic compounds make it highly suitable. Tetrahydrofuran (THF) and acetonitrile are also effective aprotic solvents.[2]

  • Aqueous Biphasic Systems (e.g., Schotten-Baumann conditions): For reactions with highly reactive acylating agents, a two-phase system of an organic solvent (like DCM or diethyl ether) and an aqueous base (like NaOH or K2CO3) can be employed. The amine reacts with the acylating agent at the interface or in the organic phase, while the base in the aqueous phase neutralizes the acid byproduct.

  • Green Solvents (Water, Ethyl Acetate): Increasingly, efforts are being made to replace traditional chlorinated solvents. Water can be an excellent solvent for N-acylation, particularly when using water-soluble acylating agents or under microwave irradiation.[3] Ethyl acetate is another greener alternative that can be effective for both the reaction and subsequent work-up.

Data Presentation: Solvent Screening for N-Acylation of this compound

Entry Acylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Notes
1Acetyl ChlorideTriethylamineDichloromethane (DCM)0 to RT295Standard, high-yielding conditions.
2Acetic AnhydridePyridineTetrahydrofuran (THF)RT492Good for less reactive amines.
3Benzoyl Chlorideaq. NaOHDichloromethane/WaterRT190Schotten-Baumann conditions.
4Chloroacetyl Chlorideaq. NaHCO3Ethyl Acetate/WaterRT388Greener solvent, good for introducing a reactive handle.[4]
5Boc AnhydrideTriethylamineAcetonitrileRT698Protection of the amine.

Experimental Protocol: N-Acetylation of this compound in Dichloromethane

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add acetyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Visualization of N-Acylation Workflow

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Triethylamine B->C D Add Acetyl Chloride dropwise C->D E Stir at RT for 2h D->E F Monitor by TLC E->F G Quench with Water F->G Reaction Complete H Extract with DCM G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J K Pure N-acetylated product J->K Reductive_Amination_Logic cluster_reactants Reactants Amine This compound Imine Imine Intermediate Amine->Imine Imine Formation Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Imine Imine Formation Product N-Alkylated Product Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Product Reduction Solvent Aprotic Solvent (e.g., DCE, THF) Solvent->Imine Stabilizes & Solubilizes Solvent->Product Solubilizes Solvent_Influence cluster_polar_protic Polar Protic Solvent (e.g., Methanol) cluster_polar_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_nonpolar_aprotic Non-polar Aprotic Solvent (e.g., Toluene) Reactants Reactants (e.g., this compound + Electrophile) Reactants_Protic Solvated Nucleophile (Lower Reactivity) Reactants->Reactants_Protic Reactants_Aprotic "Naked" Nucleophile (Higher Reactivity) Reactants->Reactants_Aprotic Reactants_Nonpolar Good Solubility for Organometallic Catalysts Reactants->Reactants_Nonpolar TS_Protic Solvated Transition State (Lower Energy) Reactants_Protic->TS_Protic TS_Aprotic Stabilized Charged Species (Favors Ionic Mechanisms) Reactants_Aprotic->TS_Aprotic TS_Nonpolar Favors Non-polar Transition States Reactants_Nonpolar->TS_Nonpolar

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Chlorochroman-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-OPT-7CL-004 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary

You are encountering yield ceilings in the synthesis of 7-chlorochroman-4-amine (also known as 7-chloro-3,4-dihydro-2H-chromen-4-amine). This scaffold is a privileged pharmacophore, often serving as a precursor for serotonergic or dopaminergic ligands.

The primary synthetic bottleneck for this molecule is the steric and electronic environment of the C4 carbonyl . The adjacent C3 methylene group creates steric strain, while the electron-withdrawing 7-chloro substituent alters the electrophilicity of the carbonyl. Standard reductive amination protocols (e.g., simple NaBH₄/MeOH) often stall at the hemiaminal stage or result in significant alcohol side-products (7-chlorochroman-4-ol).

This guide provides three optimized workflows to break this yield ceiling.

Module 1: The "Titanium Boost" Protocol (Recommended)

Best for: High purity requirements, avoiding over-reduction, and scale-up.

The Science (Why it works)

Standard imine formation is an equilibrium process releasing water. In chromanones, this equilibrium heavily favors the ketone due to ring strain.

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] acts as a dual-function reagent:

    • Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by ammonia.

    • Dehydrating Agent: Irreversibly scavenges the water produced, driving the equilibrium toward the imine (Bhattacharyya, 1994).

Optimized Protocol
ReagentEquivalentsRole
7-Chlorochroman-4-one 1.0Substrate
Ammonia (7M in MeOH) 5.0 - 7.0Nitrogen Source
Ti(OiPr)₄ 1.25 - 1.5Lewis Acid / Scavenger
NaBH₄ 1.5Reducing Agent

Step-by-Step Workflow:

  • Activation: Dissolve the ketone in anhydrous THF (0.5 M concentration).

  • Imine Formation: Add Ti(OiPr)₄ under Nitrogen. Stir for 15 minutes.

  • Ammonia Addition: Add the methanolic ammonia solution dropwise.

  • The "Aging" Period: Stir at ambient temperature for 6–12 hours . Crucial: Do not add the reducing agent yet. Monitor TLC for the disappearance of the ketone.

  • Reduction: Cool to 0°C. Add NaBH₄ portion-wise. (Caution: Exothermic).

  • Quench: After 2 hours, quench with 2M NH₄OH (not water/acid, to prevent Ti-emulsions).

Troubleshooting the Titanium Route
  • Issue: "My reaction turned into a thick white gel."

    • Cause: Hydrolysis of Titanium isopropoxide.

    • Fix: Dilute with excess ethyl acetate before adding the ammonium hydroxide quench. Filter the resulting titanium dioxide precipitate through a Celite pad.

Module 2: The Leuckart-Wallach Alternative

Best for: Labs without anhydrous capabilities or when avoiding metal hydrides.

The Science

This method utilizes ammonium formate as both the nitrogen source and the reducing hydrogen source. It requires high temperatures (140°C+), which drives off water and CO₂, forcing the reaction forward.

Optimized Protocol
  • Mix 7-chlorochroman-4-one (1 equiv) with Ammonium Formate (4–5 equiv).

  • No Solvent: This is a neat reaction.

  • Heat to 160–170°C . The mixture will melt and bubble (CO₂ evolution).

  • Distillation: Use a Dean-Stark trap to remove water/formamide distillate.

  • Hydrolysis: The product will be the N-formyl derivative. You must reflux this intermediate in 6M HCl for 2 hours to cleave the formyl group and yield the free amine.

Module 3: Visualization of Reaction Pathways

Understanding the competition between the desired pathway and the "Yield Killers" is essential.

G Ketone 7-Chlorochroman-4-one Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + NH3 Alcohol SIDE PRODUCT: 7-Chlorochroman-4-ol Ketone->Alcohol Direct Reduction (If NaBH4 added too early) Imine Imine / Iminium Hemiaminal->Imine - H2O (Ti(OiPr)4 drives this) Amine TARGET: This compound Imine->Amine + Hydride (NaBH4) Hydrolysis Hydrolysis (Water) Imine->Hydrolysis Water present Hydrolysis->Ketone Reversion

Figure 1: Reaction pathway showing the critical role of water removal (via Titanium) to prevent reversion and direct ketone reduction.

Module 4: The "Hidden" Yield Killer – Work-up & Isolation

Many chemists synthesize the molecule successfully but lose it during extraction.

The Problem: The 7-chloro substituent is electron-withdrawing. This lowers the pKa of the conjugate acid of the amine. Consequently, the free base is less basic and can remain partially soluble in the aqueous layer if the pH is not high enough, or if the partition coefficient favors the water/methanol mix.

The "Salting Out" Solution:

  • Acid-Base Swing: After the reaction, acidify to pH 2 to extract non-basic impurities (unreacted ketone) into ether/DCM. Discard organics.

  • Basification: Basify the aqueous layer to pH > 12 using NaOH pellets (not bicarbonate).

  • Saturation: Saturate the aqueous layer with NaCl (solid). This "salting out" effect drastically reduces the solubility of the organic amine in the water.

  • Extraction: Extract 3x with Chloroform/Isopropanol (3:1) . Standard DCM often fails to pull the amine out of the salty slurry efficiently.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Triacetoxyborohydride [NaBH(OAc)₃] instead? A: Yes, but with a caveat. NaBH(OAc)₃ is milder and excellent for preventing direct ketone reduction (Abdel-Magid, 1996). However, it reacts slowly with hindered ketones like chromanones. If you use it, add Acetic Acid (1 equiv) to catalyze the imine formation.

Q: My product is an oil, but I need a solid. A: Chroman-4-amines are often oils as free bases. To solidify, dissolve the oil in dry diethyl ether and bubble HCl gas (or add 2M HCl in ether) to precipitate the Hydrochloride salt . The salt is stable, crystalline, and non-hygroscopic.

Q: Is the product racemic? A: Yes. Both the Titanium and Leuckart routes yield a racemic mixture (50:50 R/S). If you require a chiral amine, you must perform a resolution (e.g., using N-acetyl-L-leucine) or use a chiral transfer hydrogenation catalyst, though these are significantly more expensive.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link

  • Bhattacharyya, S. (1994).[1][3] "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[3] Journal of the Chemical Society, Perkin Transactions 1, (1), 1–2. Link

  • Umar, Q., & Luo, M. (2023). "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." Molecules, 28(3), 1336. Link

Sources

Minimizing racemization during 7-Chlorochroman-4-amine isolation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the isolation of 7-Chlorochroman-4-amine. This resource is designed for researchers, scientists, and drug development professionals who are working with this valuable chiral building block. Maintaining the enantiomeric purity of this compound is critical for its application in pharmaceuticals, and this guide provides in-depth, field-proven insights to help you troubleshoot and optimize your isolation procedures to minimize racemization.

Understanding the "Why": The Mechanism of Racemization

This compound possesses a stereocenter at the C4 position, which is benzylic. The proton at this position is susceptible to abstraction under basic conditions. This deprotonation leads to the formation of a planar, achiral imine intermediate. Reprotonation of this intermediate can occur from either face with equal probability, resulting in the formation of a racemic mixture and a loss of enantiomeric purity.[1] This process is often accelerated by elevated temperatures and the strength of the base used during work-up procedures.[2]

Caption: Base-catalyzed racemization of this compound via an achiral imine intermediate.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate). For pharmaceutical applications, typically only one enantiomer of a chiral molecule provides the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Therefore, maintaining high enantiomeric excess (ee) of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

Q2: At which stages of isolation is racemization most likely to occur?

A2: The risk of racemization is highest during steps where the free amine is exposed to basic conditions, elevated temperatures, or certain chromatographic media. Key stages to monitor closely are:

  • Aqueous Work-up: Neutralization or basification of an acidic solution to liberate the free amine for extraction.

  • Solvent Evaporation: Concentrating the solution of the free amine, especially at elevated temperatures.

  • Chromatographic Purification: Prolonged exposure to stationary phases, particularly silica gel, which can have acidic sites that may promote racemization.

Q3: What are the primary factors that accelerate racemization in benzylic amines like this one?

A3: The main factors are:

  • Base Strength & Concentration: Strong bases (e.g., NaOH, KOH) and high pH environments significantly increase the rate of proton abstraction at the chiral center.[3]

  • Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for both proton abstraction and the conformational changes required.[2]

  • Solvent: Protic solvents can facilitate proton transfer, potentially contributing to racemization.[4]

  • Exposure Time: The longer the amine is exposed to harsh conditions, the greater the extent of racemization will be.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific issues you may encounter during the isolation of this compound, providing explanations and actionable protocols.

Problem 1: My enantiomeric excess (ee) is dropping significantly after neutralizing my reaction and extracting the product. What's happening and how can I fix it?

Answer: This is a classic sign of base-induced racemization during the aqueous work-up. The use of a strong base to neutralize the acidic medium and liberate the free amine is likely causing the abstraction of the benzylic proton at the C4 position.

Expert Insight & Solution: The key is to liberate the free amine under the mildest conditions possible for the shortest duration. Avoid strong bases like sodium hydroxide. Instead, use a weaker base and carefully control the pH and temperature.

Protocol A: Optimized Mild-Condition Aqueous Work-up

  • Cooling: Before neutralization, cool the acidic aqueous solution containing your protonated amine to 0-5 °C in an ice bath. This reduces the rate of racemization.

  • Weak Base Addition: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 5-10%) solution of sodium carbonate (Na₂CO₃) with vigorous stirring.

  • pH Monitoring: Monitor the pH of the aqueous layer continuously with a calibrated pH meter. Stop the addition of base once the pH reaches 8.5-9.0. This is typically sufficient to deprotonate the amine for extraction without creating an overly harsh environment.

  • Rapid Extraction: Immediately extract the liberated free amine into a pre-chilled, water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane (DCM). Perform the extraction quickly (e.g., 3 times) to minimize the amine's contact time with the aqueous base.

  • Drying and Analysis: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and immediately analyze a sample by chiral HPLC or SFC to determine the ee. This provides a self-validating check on the efficacy of the modified protocol.

Problem 2: I'm observing a loss of optical purity during column chromatography on silica gel. What are my options?

Answer: Standard silica gel can lead to racemization of sensitive amines. The acidic nature of the silica surface can catalyze the formation of the achiral imine intermediate, especially with prolonged contact time. Additionally, "streaking" or tailing of the amine on the column increases residence time and the opportunity for on-column degradation.

Expert Insight & Solution: The best approach is to avoid standard silica gel if possible. If chromatography is necessary, deactivate the silica, use a different stationary phase, or switch to a more inert chromatographic technique like Supercritical Fluid Chromatography (SFC).

  • Option A: Deactivating Silica Gel: Before preparing your column, pre-treat the silica gel with a solution of triethylamine (Et₃N) in your eluent (e.g., 1-2% v/v). This neutralizes the acidic sites on the silica surface. Run the column with an eluent containing a small amount of amine additive (e.g., 0.1-0.5% Et₃N) to maintain this deactivation.

  • Option B: Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (basic or neutral grade) or a bonded phase like C18 (if the polarity is suitable for your eluent system).

  • Option C: Chiral Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for both analytical and preparative purification of chiral amines.[5][6] It uses supercritical CO₂ as the main mobile phase, which is non-polar and inert. The lower viscosity and higher diffusivity of the mobile phase allow for faster separations at lower temperatures, significantly reducing the risk of racemization.[5][6]

Protocol B: Chiral SFC Screening for Purity Analysis

  • Column Selection: Screen a set of common chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase: Use a primary mobile phase of supercritical CO₂ with a co-solvent of methanol or ethanol.

  • Additive: Add a basic modifier to the co-solvent, such as diethylamine (DEA) or isopropylamine (iPrNH₂), typically at a concentration of 0.1-0.5%, to improve peak shape and prevent interactions with any residual acidic sites on the column packing.[7]

  • Screening Conditions: Perform rapid gradient screening runs to identify a suitable column and co-solvent combination that provides good resolution of the enantiomers.

  • Optimization: Once a promising system is identified, optimize the separation by adjusting the co-solvent percentage, temperature, and back-pressure to maximize resolution and throughput.

Problem 3: My final product has low enantiomeric excess after diastereomeric salt crystallization. How can I improve this resolution?

Answer: Diastereomeric salt resolution is a powerful technique, but its success depends heavily on the choice of resolving agent and crystallization solvent, which together dictate the solubility difference between the two diastereomeric salts.[8][9] Poor resolution can result from forming salts with similar solubilities or from racemization of the unprecipitated enantiomer in the mother liquor.

Expert Insight & Solution: A systematic screening of chiral acids and solvents is essential.[10] The goal is to find a combination where one diastereomeric salt is significantly less soluble than the other and crystallizes out, leaving the other in solution.

Workflow for Optimizing Diastereomeric Salt Resolution

Sources

Technical Support Center: Metal Catalyst Removal from 7-Chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: 7-Chlorochroman-4-amine is a basic amine intermediate often synthesized via catalytic hydrogenation (using Pd/C, PtO₂, or Raney Ni) or reductive amination. The amine functionality (


) acts as a ligand, coordinating strongly with residual metal species (particularly Pd(II)), creating stable soluble complexes that resist standard filtration.

Regulatory Context: Under ICH Q3D guidelines, Palladium (Pd) and Platinum (Pt) are Class 2B impurities. For oral administration, the Permitted Daily Exposure (PDE) is generally 100 µ g/day , often translating to a concentration limit of 10–20 ppm in the API, depending on the daily dose [1, 2].

Diagnostic Triage: Know Your Impurity

Before selecting a protocol, identify the nature of your metal residue.

ParameterDiagnostic QuestionImplication
Metal State Is the metal colloidal Pd(0) or soluble Pd(II)?Pd(0) requires filtration/carbon. Pd(II) requires chelation (scavengers).
Ligand Competition Is your product a strong ligand?Yes. this compound competes with scavengers. You need a scavenger with a higher affinity constant (

) than the amine product.
Solubility Is the product soluble in non-polar solvents?Yes. This allows the use of silica-based scavengers which require organic solvents (THF, DCM, EtOAc).

Core Protocol: Scavenger Selection & Optimization[1]

The most robust method for removing metals from amine-containing molecules is Silica-Supported Scavenging . This method relies on "Soft-Soft" acid-base interactions.

The Mechanism: Why Thiols Win

According to Pearson's HSAB theory (Hard and Soft Acids and Bases):

  • This compound (Nitrogen donor) is a Hard Base .

  • Palladium/Platinum are Soft Acids .

  • Thiol/Thiourea Scavengers (Sulfur donors) are Soft Bases .

Scavenger Selection Matrix
Scavenger TypeFunctional GroupAffinityRecommendation for this compound
Si-TMT 2,4,6-TrimercaptotriazineExtremely High (Pd, Pt, Ru, Rh)Primary Choice. Best for Pd(II) removal in the presence of competing amines.
Si-Thiol PropylthiolHigh (Ag, Hg, Pd)Secondary Choice. Good general purpose, but TMT is superior for Pd.
Si-DMT DimercaptotriazineHigh (Pd, Pt)Alternative. Similar to TMT but different loading characteristics.
Si-TAA TriamineModerate (Pd, Ni)Avoid. The amine functionality on the scavenger competes with your product, leading to poor efficiency.
Experimental Protocol: Si-TMT Scavenging

Objective: Reduce Pd content from ~500 ppm to <10 ppm.

  • Dissolution: Dissolve crude this compound in THF or Ethyl Acetate (10 volumes). Avoid alcohols (MeOH/EtOH) if possible, as they can reduce scavenger efficiency due to solvation shells.

  • Loading Calculation: Add Si-TMT silica gel.

    • Standard: 4–5 equivalents relative to the residual metal content (not the product).

    • Rule of Thumb: If metal content is unknown, add 5–10 wt% of scavenger relative to the mass of the crude product.

  • Incubation:

    • Temperature: 50°C (Heat is critical to overcome the activation energy of ligand exchange).

    • Time: 4–12 hours with vigorous stirring.

  • Filtration: Filter the hot suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of fresh solvent to recover adsorbed product.

  • Concentration: Evaporate solvent to yield the purified amine.

Visual Workflow: The Purification Logic

G Crude Crude this compound (Contains Pd/Pt residues) Dissolve Dissolution (THF/EtOAc, 10V) Crude->Dissolve Scavenge Add Si-TMT Scavenger (5-10 wt%, 50°C, 4-12h) Dissolve->Scavenge Ligand Exchange Filter Filtration (0.45µm / Celite) Scavenge->Filter Analysis ICP-MS Analysis (<10 ppm?) Filter->Analysis Salt Plan B: Salt Formation (HCl/IPA Crystallization) Analysis->Salt Fail (>20 ppm) Final Final API (ICH Q3D Compliant) Analysis->Final Pass Salt->Final

Caption: Logical workflow for metal removal, prioritizing scavenging with a crystallization fallback.

Troubleshooting Guide (FAQ)

Q1: I used Si-Thiol, but my Palladium levels only dropped from 500 ppm to 100 ppm. Why? A: This "plateau" effect usually indicates kinetic trapping . The Pd-Amine complex is stable.

  • Fix: Increase temperature to 60–70°C . Thermal energy is required to dissociate the Pd from your amine product so it can bind to the scavenger.

  • Fix: Switch to Si-TMT . The trimer-captotriazine group has a higher binding constant for Pd than simple thiols.

Q2: Can I use Activated Carbon (Charcoal)? A: You can, but with caveats. Carbon is excellent for colloidal Pd(0) but poor for soluble Pd(II) complexes.

  • Risk: Carbon is non-specific and may adsorb your product (this compound), reducing yield by 10–20%.

  • Optimization: Use specialized carbon grades like Cuno ZetaCarbon or Ecosorb , which are tuned for metal removal with lower product binding [5].

Q3: The scavenger worked, but now my product is colored (yellow/brown). A: This suggests leaching of oxidized sulfur species or incomplete filtration of colloidal metal.

  • Fix: Perform a "polish filtration" using a 0.2 µm filter .

  • Fix: Wash the final organic solution with 10% aqueous L-Cysteine . L-Cysteine is water-soluble and will extract remaining soluble metal traces into the aqueous phase.

Q4: Scavenging failed completely. What is "Plan B"? A: Salt Formation (Crystallization). Since your product is an amine, converting it to a salt is a powerful purification method.

  • Dissolve the amine in Isopropanol (IPA) .

  • Add 1.1 eq of HCl (in IPA or Dioxane) .

  • Cool to 0°C to crystallize the This compound Hydrochloride salt.

  • Filter.[1][2][3][4] Metal residues typically remain in the mother liquor.

  • Note: This also upgrades chiral purity if you are working with a specific enantiomer.

References

  • International Council for Harmonisation (ICH). "Guideline Q3D(R2) on Elemental Impurities." ICH Harmonised Guideline, 2022. [Link]

  • U.S. Food and Drug Administration (FDA). "Q3D(R2) Elemental Impurities: Guidance for Industry." FDA, 2022. [Link]

  • Biotage. "Metal Scavenger User Guide: Strategies for Work-up and Purification." Biotage Technical Literature. [Link]

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, vol. 9, no. 2, 2005, pp. 198–205. [Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis, vol. 346, no. 8, 2004, pp. 889–900. [Link]

Sources

Resolving enantiomers of 7-Chlorochroman-4-amine via crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the resolution of 7-Chlorochroman-4-amine . It is structured to address the specific, high-friction points encountered during the separation of this pharmaceutical intermediate.

Subject: Resolution Strategy & Protocol Design for this compound Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

📋 Executive Summary

The resolution of This compound is a classical diastereomeric salt crystallization. Unlike the unsubstituted chroman-4-amine, the 7-chloro substituent significantly increases the lipophilicity of the molecule. This alters the solubility profile, often requiring a shift from pure alcoholic solvents to alcohol-ether or alcohol-water systems to drive precipitation.

The primary challenge with this scaffold is "oiling out" (phase separation) rather than crystallization, due to the flexibility of the saturated chroman ring.

🛠 Module 1: The Setup (Agent & Solvent Screening)

Q: Which resolving agent should I start with? I have a standard kit.

A: Based on the chroman-4-amine scaffold, the amine functionality is sterically accessible but the ring conformation can be tricky.

  • Primary Candidate: (R)-(-)-Mandelic Acid .[1] This is the industry standard for chroman-4-amines. The phenyl ring of mandelic acid engages in

    
     stacking with the chlorobenzene moiety of your target, often creating a stable lattice.
    
  • Secondary Candidate: L-(-)-Tartaric Acid .[1] Use this if mandelic acid fails. Tartrates often form hemi-hydrates that are less prone to oiling out, though the crystals may be finer and harder to filter.

  • Tertiary Candidate: N-Acetyl-L-leucine . Effective for lipophilic amines where rigid aromatic acids fail to crystallize.

Q: My salt is oiling out instead of crystallizing. How do I fix this?

A: This is the #1 failure mode for this compound. It occurs because the salt's melting point is depressed by solvent impurities or because the supersaturation is too high. The Fix:

  • Change Solvent Polarity: If using pure Methanol (MeOH), switch to EtOH:MTBE (1:1) . The ether reduces the solubility of the salt, forcing a harder precipitation.

  • Seeding: You must retain a seed crystal. If you have any solid (even impure), add it at the cloud point.

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the air-solvent interface. This creates microscopic glass shards that act as nucleation sites.

🧪 Module 2: The Protocol (Execution)

Standard Operating Procedure (SOP)

Objective: Isolation of (S)-7-Chlorochroman-4-amine (Target Enantiomer) Scale: 10g Input

StepActionCritical Technical Note
1. Dissolution Dissolve 10g This compound in 40 mL Methanol (4 vol).Heat to 50°C to ensure complete dissolution.
2. Agent Addition Add 0.55 eq of (R)-Mandelic Acid dissolved in 10 mL warm Methanol.Do not dump solid acid. Add as a hot solution to prevent local supersaturation.
3. Nucleation Cool slowly to 40°C. Stir at 200 RPM.If solution remains clear at 40°C, add MTBE dropwise until faint turbidity appears.
4. Crystallization Cool to 0-5°C over 4 hours.Ramp Rate: 10°C/hour. Fast cooling traps the wrong enantiomer (low purity).
5. Filtration Filter cold. Wash with cold MTBE/MeOH (2:1) .The mother liquor contains the (R)-enantiomer.[1] Save it for racemization/recycling.[2][3]
6. Salt Break Suspend solid in water. Adjust pH to >11 with 2M NaOH. Extract with DCM.The free amine is unstable to oxidation; store under Nitrogen.
📉 Visualizing the Workflow

The following diagram illustrates the critical decision nodes in the resolution process.

ResolutionWorkflow Racemic Racemic this compound Solvent Solvent: MeOH or EtOH/MTBE Racemic->Solvent Agent Add (R)-Mandelic Acid (0.55 eq) Crystallize Controlled Cooling (50°C -> 5°C) Agent->Crystallize Solvent->Agent Filter Filtration Crystallize->Filter SolidSalt Solid Diastereomeric Salt (Enriched S-isomer) Filter->SolidSalt Precipitate MotherLiquor Mother Liquor (Enriched R-isomer) Filter->MotherLiquor Filtrate CheckEE Check ee% (HPLC) SolidSalt->CheckEE Recryst Recrystallize (MeOH) CheckEE->Recryst ee < 95% FreeBase Salt Break (NaOH) Extract Free Amine CheckEE->FreeBase ee > 98% Recryst->Filter Final Pure (S)-7-Chlorochroman-4-amine FreeBase->Final

Figure 1: Decision logic for the resolution of this compound. Note the recursive loop for recrystallization if enantiomeric excess (ee) is insufficient.

🔧 Module 3: Troubleshooting & FAQs

Q: I obtained a yield of 45%, but the theoretical max is 50%. Is this good?

A: Yes, 45% (relative to racemate) is an exceptional result, implying a 90% yield of the available enantiomer.

  • Warning: If your yield exceeds 50%, you have co-crystallized the unwanted enantiomer or the resolving agent itself. Check the melting point. A sharp melting point indicates a pure salt; a broad range indicates a mixture.

Q: How do I validate the enantiomeric excess (ee)?

A: You cannot rely on optical rotation alone for this molecule due to its low specific rotation values. You must use Chiral HPLC.[1][4]

  • Column: Chiralpak IE or Chiralpak IC (Immobilized phases are preferred for amines).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Note: The diethylamine (DEA) is critical. It suppresses peak tailing caused by the interaction of the basic amine with residual silanols on the column silica.

Q: Can I recycle the unwanted (R)-enantiomer?

A: Yes. This is crucial for cost efficiency.

  • Evaporate the mother liquor.

  • Free base the amine (NaOH/DCM).

  • Racemization: Heat the (R)-amine with a catalytic amount of aldehyde (e.g., salicylaldehyde) or strong base in ethanol. The mechanism involves reversible imine formation or deprotonation at the chiral center (benzylic position), resetting the ratio to 50:50.

📚 References

  • BenchChem Technical Support. (2025).[1] (S)-Chroman-4-amine: Enantiomeric Resolution Protocols. BenchChem.

  • Royal Society of Chemistry. (2017).[5] Resolution of a chiral amine and recovery of unwanted enantiomer. RSC Education.

  • Onyx Scientific. (2021). Chiral Resolution Screening: Solid State Chemistry Guide. Onyx Scientific.

  • Wikipedia. (2024).[6] Chiral Resolution and Diastereomeric Salts. Wikipedia Foundation.

Sources

Validation & Comparative

Technical Guide: HPLC Methods for Purity Analysis of 7-Chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative technical analysis of HPLC methodologies for the purity characterization of 7-Chlorochroman-4-amine (CAS: 67089-84-7). As a chiral primary amine often used as a scaffold in drug discovery, its analysis requires a dual approach: Chemical Purity (removal of synthetic precursors like 7-chlorochroman-4-one) and Enantiomeric Purity (quantification of the R- vs. S-isomer).

We present three distinct analytical workflows, comparing their robustness, sensitivity, and throughput to assist in method selection during different stages of drug development.

Comparative Methodologies

Method A: Reversed-Phase (RP-HPLC) – Chemical Purity

Best For: In-process control (IPC), reaction monitoring, and gross impurity profiling.

  • Mechanism: Hydrophobic interaction using C18 stationary phases.

  • Advantage: Robust, low cost, and separates the amine from the starting ketone effectively.

  • Limitation: Cannot separate enantiomers; requires careful pH control to prevent amine tailing.

Method B: Direct Chiral HPLC (NP-HPLC) – Enantiomeric Excess

Best For: Final product release, chiral resolution without derivatization.

  • Mechanism: Hydrogen bonding and steric inclusion using polysaccharide-based stationary phases (e.g., Amylose/Cellulose carbamates).

  • Advantage: Non-destructive; sample can be recovered.

  • Limitation: Requires normal-phase solvents (Hexane/IPA), which may be incompatible with standard RP-HPLC systems without extensive flushing.

Method C: Derivatization-Fluorescence Detection – Trace Analysis

Best For: High-sensitivity biological assays or low-level impurity detection.

  • Mechanism: Pre-column derivatization with NBD-Cl (4-chloro-7-nitrobenzofurazan) followed by RP-HPLC.

  • Advantage: femtomole-level sensitivity; eliminates peak tailing by masking the basic amine.

  • Limitation: Labor-intensive sample preparation.

Data Presentation & Comparison

FeatureMethod A: RP-HPLC (C18)Method B: Chiral (Amylose)Method C: NBD-Cl Derivatization
Primary Goal Chemical Purity (Achiral)Optical Purity (% ee)High Sensitivity / Bioanalysis
Stationary Phase C18 (End-capped)Chiralpak IA / AD-HC18 or Phenyl-Hexyl
Mobile Phase Water/ACN (+0.1% TFA)Hexane/IPA/DEAWater/ACN (Gradient)
Detection UV (210-254 nm)UV (254 nm)Fluorescence (Ex470/Em530)
Resolution (

)
> 2.0 (Amine vs. Ketone)> 1.5 (R vs. S enantiomer)> 3.0 (Derivatives)
Throughput High (< 15 min)Medium (20-40 min)Low (Prep + 20 min run)
Cost Per Run LowHigh (Column cost)Medium (Reagent cost)

Detailed Experimental Protocols

Protocol 1: Achiral Purity (Method A)

Target: Separation of this compound from 7-Chlorochroman-4-one.

Causality: The amine is basic (


), while the ketone precursor is neutral. Using an acidic mobile phase ensures the amine is fully protonated, increasing its polarity and reducing interaction with residual silanols, thus sharpening the peak.
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar impurities)

    • 2–15 min: 5%

      
       60% B (Linear ramp)
      
    • 15–18 min: 60%

      
       95% B (Wash)
      
    • 18–22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 220 nm (Amine absorption) and 254 nm (Aromatic ring).

System Suitability Criteria:

  • Tailing Factor (

    
    ) for Amine: < 1.5.
    
  • Resolution (

    
    ) between Amine and Ketone: > 2.0.
    
  • Note: The amine typically elutes earlier than the ketone in this low-pH system due to protonation.

Protocol 2: Chiral Resolution (Method B)

Target: Quantitation of Enantiomeric Excess (% ee).

Causality: The 4-amino group interacts with the carbamate linkage on the chiral selector via hydrogen bonding. The 7-chloro substitution alters the steric fit into the chiral cavity, often enhancing resolution compared to the unsubstituted chroman-4-amine.

  • Column: Daicel Chiralpak AD-H or Chiralpak IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Critical: Diethylamine (DEA) is mandatory to suppress non-specific binding of the primary amine to the silica support.

  • Flow Rate: 0.8 mL/min (Lower flow reduces backpressure in NP).

  • Temperature: 25°C (Lower temperature often improves chiral selectivity).

  • Detection: UV @ 254 nm.

  • Sample Diluent: Mobile phase.

Synthesis & Impurity Profiling

Understanding the synthesis pathway is crucial for identifying "ghost peaks" in your chromatogram. The most common synthesis is the Reductive Amination of 7-chlorochroman-4-one.

SynthesisPath Ketone 7-Chlorochroman-4-one (Starting Material) Imine Intermediate Imine/Oxime (Transient Impurity) Ketone->Imine + NH4OAc / NH3 Amine This compound (Target Product) Imine->Amine + NaBH3CN (Reduction) Dimer Secondary Amine Dimer (Over-alkylation Impurity) Amine->Dimer + Excess Ketone

Figure 1: Synthesis pathway showing the origin of potential impurities. The Ketone and Dimer are the critical impurities to monitor in Method A.

Analytical Workflow Diagram

This decision tree guides the analyst to the correct method based on the stage of development.

MethodSelection Start Sample: this compound Goal Define Analytical Goal Start->Goal CheckIPC In-Process Control / Crude Purity? Goal->CheckIPC CheckChiral Final Release / Stereochemistry? CheckIPC->CheckChiral No MethodA Method A: RP-HPLC (C18) (0.1% TFA / ACN) CheckIPC->MethodA Yes CheckBio Biological Matrix / Trace Analysis? CheckChiral->CheckBio No MethodB Method B: Chiral HPLC (Chiralpak AD-H / Hexane) CheckChiral->MethodB Yes MethodC Method C: Derivatization (NBD-Cl + Fluorescence) CheckBio->MethodC Yes

Figure 2: Analytical Method Selection Decision Tree.

References

  • Chiral Separation Principles: Adhikari, S., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Journal of Pharmaceutical Investigation, 2021. Link

  • Amine Derivatization: Toyo'oka, T. "Modern Derivatization Methods for Separation Sciences." Journal of Chromatography A, 2011. Link

  • Reductive Amination Impurities: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1] Link

  • HPLC of Basic Compounds: Dolan, J. W. "Tailoring the Separation of Basic Compounds in Reversed-Phase HPLC." LCGC North America, 2006. Link

Sources

A Comparative Guide to Determining the Enantiomeric Excess of Chiral 7-Chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemical purity of a chiral molecule is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methodologies for the precise determination of enantiomeric excess (ee). This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of 7-Chlorochroman-4-amine, a key chiral intermediate in the synthesis of various pharmacologically active compounds. We will delve into the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed experimental protocols to empower researchers in selecting the optimal method for their specific needs.

The Significance of Enantiomeric Purity in Drug Development

The two enantiomers of a chiral drug can exhibit profound differences in their biological activity. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs. Accurate determination of enantiomeric excess is therefore a cornerstone of process development, quality control, and regulatory submission in the pharmaceutical industry.

Chromatographic Approaches: A Head-to-Head Comparison

Chromatography stands as the most powerful and widely employed technique for the separation and quantification of enantiomers.[1] The fundamental principle lies in the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile and established technique for enantioseparation. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.[2]

Causality of Experimental Choices:

The selection of the chiral stationary phase is the most critical parameter in developing a chiral HPLC method. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely successful for a broad range of chiral compounds, including amines, due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole interactions, and inclusion complexation.[3] For this compound, a cellulose-based CSP is a logical starting point. A normal-phase mobile phase, typically a mixture of a hydrocarbon and an alcohol, often provides better selectivity for polar analytes on polysaccharide CSPs.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Enantiomeric Excess Calculation: The ee is calculated from the peak areas (A) of the two enantiomers using the formula: % ee = [|A1 - A2| / (A1 + A2)] x 100.

Workflow for Chiral HPLC Method Development

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve this compound in Mobile Phase Inject Inject Sample onto Chiralcel® OD-H Sample->Inject Separate Isocratic Elution (Hexane/IPA/DEA) Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by Chiral HPLC.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful "green" alternative to normal-phase HPLC for enantioseparations.[4] It utilizes supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier, leading to faster analysis times and significantly reduced solvent consumption.[4][5]

Causality of Experimental Choices:

The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates without a significant loss in column efficiency, resulting in faster separations.[5] Polysaccharide-based CSPs are also highly effective in SFC.[6] The choice of a co-solvent (modifier) is crucial for optimizing selectivity and peak shape. Alcohols like methanol or ethanol are common choices.

Experimental Protocol: Chiral SFC

  • Instrumentation: An SFC system with a CO2 pump, a modifier pump, an automated back pressure regulator, a column thermostat, and a UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Supercritical CO2 / Methanol with 0.1% Diethylamine (gradient or isocratic). A typical starting condition is 85:15 (CO2:Methanol).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve the sample of this compound in methanol to a concentration of 1 mg/mL.

  • Injection Volume: 5 µL.

Workflow for Chiral SFC Method Development

cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Dissolve this compound in Methanol Inject Inject Sample onto Chiralpak® AD-H Sample->Inject Separate Elution with CO2/Methanol Inject->Separate Detect UV Detection at 230 nm Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by Chiral SFC.

Chiral Gas Chromatography (GC)

Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds. For many amines, derivatization is necessary to improve their volatility and chromatographic performance.

Causality of Experimental Choices:

Derivatization with a reagent like trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the amine group, reducing polarity and increasing volatility.[7] Cyclodextrin-based chiral stationary phases are commonly used in GC for enantioseparation.[8]

Experimental Protocol: Chiral GC

  • Derivatization:

    • To 1 mg of this compound in a vial, add 200 µL of anhydrous ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a chiral capillary column.

  • Chiral Column: Cyclodextrin-based column (e.g., Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 220 °C at 5 °C/min, and hold for 5 minutes.

  • Injection: 1 µL, split ratio 50:1.

Workflow for Chiral GC Method Development

cluster_prep Derivatization cluster_gc GC Analysis cluster_data Data Analysis Derivatize React Amine with TFAA Reconstitute Reconstitute in Ethyl Acetate Derivatize->Reconstitute Inject Inject onto Chiral GC Column Reconstitute->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by Chiral GC.

Spectroscopic Approach: NMR Spectroscopy

NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it relies on creating a diastereomeric environment in the NMR tube, which makes the enantiomers chemically non-equivalent and thus distinguishable in the NMR spectrum.

NMR Spectroscopy with Chiral Solvating Agents (CSAs)

The addition of a chiral solvating agent to a solution of a racemic compound can lead to the formation of rapidly equilibrating diastereomeric solvates. These diastereomers will have slightly different chemical shifts for some of their nuclei, allowing for the determination of the enantiomeric ratio by integration of the corresponding signals.[9]

Causality of Experimental Choices:

BINOL (1,1'-bi-2-naphthol) and its derivatives are effective chiral solvating agents for a wide range of compounds, including amines, due to their ability to form hydrogen-bonded diastereomeric complexes.[10][11] The choice of a deuterated solvent that does not compete for hydrogen bonding, such as chloroform-d, is crucial.[9]

Experimental Protocol: NMR with Chiral Solvating Agent

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5 mg of this compound in 0.6 mL of chloroform-d.

    • Acquire a standard ¹H NMR spectrum of the racemic amine.

    • To this solution, add 1.0 to 1.2 equivalents of (R)-BINOL.

    • Gently shake the tube for about 30 seconds to ensure thorough mixing and complex formation.[10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal of the analyte that shows clear splitting into two distinct peaks in the presence of the CSA (often the proton at the stereocenter or protons on adjacent carbons).

    • Integrate the two resolved signals corresponding to the two enantiomers.

    • Calculate the enantiomeric excess based on the integral values.

Workflow for NMR with Chiral Solvating Agent

cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Dissolve Dissolve Amine in Chloroform-d Add_CSA Add (R)-BINOL Dissolve->Add_CSA Acquire Acquire 1H NMR Spectrum Add_CSA->Acquire Identify Identify Split Signals Acquire->Identify Integrate Integrate Diastereomeric Peaks Identify->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for ee determination by NMR with a CSA.

Performance Comparison

ParameterChiral HPLCChiral SFCChiral GCNMR Spectroscopy
Principle Chromatographic separation on a CSPChromatographic separation on a CSP with supercritical fluidChromatographic separation of volatile derivatives on a chiral columnFormation of diastereomeric complexes with a CSA
Typical Run Time 15-30 min3-10 min15-25 min5-15 min per sample
Resolution (Rs) Good to Excellent (>1.5)Good to Excellent (>1.5)Excellent (>2.0)Dependent on CSA and analyte
Sensitivity (LOD/LOQ) Moderate (µg/mL range)Moderate (µg/mL range)High (ng/mL range)Low (requires mg of sample)
Solvent Consumption HighLowVery LowLow
Sample Preparation Simple dissolutionSimple dissolutionDerivatization requiredSimple mixing
Throughput ModerateHighModerateLow to Moderate
Cost (Instrument) ModerateHighModerateVery High
Cost (Consumables) ModerateLowLowLow

Method Selection Guide

The choice of the most suitable method for determining the enantiomeric excess of this compound depends on several factors:

  • For High-Throughput Screening: Chiral SFC is the method of choice due to its rapid analysis times and low solvent consumption.

  • For Routine Quality Control: Chiral HPLC offers a robust and reliable platform with a wide range of available columns and established methodologies.

  • For High Sensitivity Requirements: Chiral GC, after appropriate derivatization, provides excellent sensitivity for detecting trace enantiomeric impurities.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved by several analytical techniques. Chiral HPLC and SFC are the workhorses of the pharmaceutical industry for this purpose, with SFC offering significant advantages in terms of speed and sustainability. Chiral GC provides a high-sensitivity option, while NMR spectroscopy offers a rapid, non-separative alternative. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and validate robust methods for the stereoselective analysis of this important chiral building block, ultimately contributing to the development of safer and more effective medicines.

References

  • SIELC. (n.d.). Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-218.
  • Shpigun, O. A., et al. (2021). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents.
  • Columnex LLC. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]

  • Yadav, M., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26053-26060.
  • Welch, C. J., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Berger, T. A., & Berger, B. K. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • Yadav, M., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26053-26060.
  • Aydin, M., & Demir, A. S. (2020). Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. Preparative Biochemistry & Biotechnology, 50(9), 896-902.
  • Welch, C. J., et al. (2012). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Caddy, D. E., & Hayes, F. (1980). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 69(4), 475-476.
  • Letter, W. (2018). Are mobile phases used in chiral separation using HPLC and SFC the same?
  • Tiritan, M. E., et al. (2022).
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-109.
  • Miller, L., & Yu, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Armstrong, D. W., et al. (2018). High Efficiency Chiral Separations in HPLC and SFC. LCGC North America, 36(2), 104-113.
  • Yadav, M., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26053-26060.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • BenchChem. (n.d.).
  • Pharma Focus America. (n.d.). Chiral Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Umstead, W., & Anderson, T. M. (2022).
  • Rotaru, A. (n.d.).
  • Bull, J. A., et al. (2023). BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry, 95(45), 16585-16590.
  • da Silva, A. L., et al. (2021). A Bidirectional Approach for NMR Chiral Discrimination of Overcrowded Spectra of Primary Amines: (+)-BINOL and Pure Shift Experiment. Journal of the Brazilian Chemical Society, 32(8), 1645-1653.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

Sources

A Comparative Guide to Quality Control Standards for Commercial 7-Chlorochroman-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 7-Chlorochroman-4-amine in Medicinal Chemistry

This compound is a key chiral building block in modern drug discovery. Its rigid bicyclic structure and the presence of a chlorine atom and an amine group make it a valuable scaffold for synthesizing a wide range of biologically active molecules. The stereochemistry of the amine at the C4 position is often crucial for target engagement and pharmacological activity. Consequently, the purity and enantiomeric excess of this intermediate are of paramount importance to ensure the safety, efficacy, and reproducibility of the final drug substance.

This guide provides a comprehensive overview of the essential quality control (QC) standards for commercial this compound. We will delve into the critical analytical methods, compare typical commercial specifications, and provide detailed experimental protocols to empower researchers to rigorously assess the quality of this vital starting material.

Pillars of Quality: Critical QC Parameters for this compound

A robust QC strategy for a chiral intermediate like this compound must go beyond a simple purity assessment. It requires a multi-faceted approach to ensure identity, purity (both chemical and stereochemical), and the absence of deleterious impurities.

Here are the cornerstone QC parameters:

  • Identity Confirmation: Unambiguous confirmation of the chemical structure is the first and most fundamental QC check.

  • Chemical Purity: Quantifying the percentage of the desired compound and identifying any organic or inorganic impurities.

  • Enantiomeric Purity (Enantiomeric Excess): For chiral applications, determining the ratio of the desired enantiomer to its mirror image is critical.

  • Residual Solvents: Identifying and quantifying any remaining solvents from the manufacturing process.

  • Water Content: Measuring the amount of water present, which can affect reactivity and stability.

  • Inorganic Impurities: Assessing the levels of any inorganic residues, such as catalysts or salts.

Comparative Analysis of Commercial this compound

Commercially available this compound is typically offered at purities of 95% or higher.[1][2][3][4] However, the level of detail provided in certificates of analysis can vary significantly between suppliers. Below is a comparison of typical specifications one might encounter.

Table 1: Comparison of Typical Commercial QC Specifications for this compound

ParameterTypical Specification (Standard Grade)Recommended Specification (High-Purity Grade)Rationale
Appearance White to off-white solidWhite crystalline solidColor may indicate the presence of impurities.
Identity (¹H NMR, ¹³C NMR, MS) Conforms to structureConforms to structureConfirms the chemical identity of the compound.
Purity (HPLC) ≥ 95%≥ 98%Ensures a high level of the desired starting material.
Enantiomeric Excess (Chiral HPLC) Not always specified≥ 99% eeCritical for stereospecific synthesis.
Water Content (Karl Fischer) ≤ 1.0%≤ 0.5%Water can interfere with subsequent reactions.
Residual Solvents (GC-HS) Report resultsConforms to ICH Q3C limitsEnsures patient safety in the final drug product.
Inorganic Impurities (ICP-MS or Ash) Not always specifiedReport resultsHeavy metals can be toxic and interfere with catalysis.

It is imperative for researchers to request detailed certificates of analysis from suppliers and, where possible, perform their own QC testing to verify the quality of the material.

Experimental Protocols for Robust QC Analysis

The following are detailed, step-by-step methodologies for the key experiments required for a thorough QC assessment of this compound.

Identity and Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone technique for assessing the purity of non-volatile organic compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). The TFA serves to protonate the amine, leading to better peak shape.

  • Gradient:

    • 0-5 min: 5% Acetonitrile

    • 5-25 min: 5% to 95% Acetonitrile

    • 25-30 min: 95% Acetonitrile

    • 30-35 min: 95% to 5% Acetonitrile

    • 35-40 min: 5% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm and 280 nm. The chroman core has a strong absorbance in this region.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase.

  • Analysis: Inject 10 µL of the sample solution. Purity is determined by the area percentage of the main peak.

Causality Behind Experimental Choices: The C18 column is a versatile stationary phase for separating moderately polar compounds. The gradient elution is necessary to ensure that both polar and non-polar impurities are eluted and quantified. TFA is a common mobile phase additive that improves peak shape for basic compounds like amines by minimizing tailing.

Enantiomeric Excess Determination by Chiral HPLC

Determining the enantiomeric excess (ee) is crucial for any chiral building block. This is typically achieved using a chiral stationary phase (CSP) in HPLC.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase is often effective for separating the enantiomers of amines.[5][6] Examples include columns with derivatized cellulose or amylose.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized for the specific CSP used. A small amount of a basic additive like diethylamine (DEA) may be required to improve peak shape and resolution.

  • Isocratic Elution: Typically, an isocratic mobile phase is used for chiral separations.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Analysis: Inject 5-10 µL. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.[7]

Causality Behind Experimental Choices: Chiral stationary phases create a chiral environment that allows for the differential interaction of the two enantiomers, leading to their separation. The choice of mobile phase is critical for achieving good resolution. The non-polar solvent and polar modifier control the retention time, while the basic additive can prevent peak tailing by competing for acidic sites on the stationary phase.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

Gas chromatography with headspace sampling is the standard method for analyzing volatile residual solvents.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A column with a polar stationary phase (e.g., WAX or a phase designed for residual solvent analysis).

  • Oven Program: A temperature gradient is used to separate solvents with different boiling points. A typical program might be:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80-100°C.

    • Vial Equilibration Time: 15-30 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and add a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Analysis: The headspace vapor is injected into the GC. The identification and quantification of solvents are based on the retention times and peak areas of certified reference standards.

Causality Behind Experimental Choices: Headspace sampling is used because the active pharmaceutical ingredient (API) or intermediate itself is non-volatile. Heating the sample in a sealed vial partitions the volatile solvents into the gas phase (headspace), which is then analyzed. The FID is a sensitive detector for organic compounds.

Visualization of the QC Workflow

A logical and sequential workflow is essential for efficient and comprehensive QC analysis.

QC_Workflow cluster_0 Sample Receipt & Initial Checks cluster_1 Identity & Purity Screening cluster_2 Chirality & Impurity Profiling cluster_3 Final Approval Sample Commercial this compound Received Appearance Visual Appearance Check Sample->Appearance NMR ¹H and ¹³C NMR Appearance->NMR Confirms Structure MS Mass Spectrometry NMR->MS Confirms MW HPLC Purity by HPLC-UV MS->HPLC Quantifies Purity Chiral_HPLC Enantiomeric Excess by Chiral HPLC HPLC->Chiral_HPLC If Purity > 95% GC_HS Residual Solvents by GC-HS Chiral_HPLC->GC_HS KF Water Content by Karl Fischer GC_HS->KF CoA Certificate of Analysis Generation KF->CoA All Tests Pass Release Material Released for Use CoA->Release

Caption: A typical QC workflow for commercial this compound.

Logical Relationships in Analytical Method Selection

The choice of analytical methods is based on the physicochemical properties of the analyte and the information required.

Method_Selection cluster_properties Physicochemical Properties cluster_methods Analytical Methods Analyte This compound Chiral Chiral Center Analyte->Chiral Chromophore UV Chromophore Analyte->Chromophore NonVolatile Non-Volatile Analyte->NonVolatile Basic Basic (Amine) Analyte->Basic Chiral_HPLC Chiral HPLC Chiral->Chiral_HPLC determines enantiomeric excess HPLC_UV HPLC-UV Chromophore->HPLC_UV enables detection GC_HS GC-HS (for solvents) NonVolatile->GC_HS requires headspace for volatile impurities Acidic_Modifier Acidic Mobile Phase Modifier Basic->Acidic_Modifier improves peak shape

Caption: Rationale for selecting analytical methods based on molecular properties.

Conclusion

The quality of starting materials is a non-negotiable aspect of drug discovery and development. For a critical building block like this compound, a comprehensive QC strategy that evaluates identity, chemical purity, and, most importantly, enantiomeric excess is essential. While commercial suppliers provide a baseline of quality, this guide equips researchers and drug development professionals with the knowledge and experimental protocols to independently verify the suitability of their materials. By implementing these rigorous QC standards, the scientific community can ensure the reliability and reproducibility of their research, ultimately contributing to the development of safer and more effective medicines.

References

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 209-221. [Link]

  • Özdemir, E., & Alagöz, D. (2020). Synthesis of enantiopure (S)-6-chlorochroman-4-ol using whole-cell Lactobacillus paracasei biotransformation. Chirality, 32(4), 487-493. [Link]

  • Mampreian, M., et al. (2025). Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. Journal of the American Chemical Society. [Link]

  • PubChem. (S)-7-fluorochroman-4-amine. [Link]

  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]

  • PubChem. 4-Amino-7-chloroquinoline. [Link]

  • Tanasova, M., & Anslyn, E. V. (2012). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. Journal of the American Chemical Society, 134(1), 8-11. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

  • Petrov, O., et al. (2021). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 26(11), 3192. [Link]

  • James, T. D., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • ResearchGate. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Lead Sciences. This compound. [Link]

  • Bey, A. L., & Lavis, L. D. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. ACS Omega, 6(31), 20563–20569. [Link]

  • Dana Bioscience. (S)-6-bromo-7-chlorochroman-4-amine 1g. [Link]

  • EPTQ. Chemical analysis in amine system operations. [Link]

  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.